5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2OS/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARIIFLATJJEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=O)NC=N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352480 | |
| Record name | 5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35978-37-1 | |
| Record name | 5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathway for 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. The synthesis is a two-step process commencing with the well-established Gewald reaction to construct the core thiophene ring, followed by a cyclization step to form the fused pyrimidinone ring system.
Core Synthesis Pathway
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the multicomponent Gewald reaction to form a substituted 2-aminothiophene intermediate. This intermediate is then cyclized to yield the final thieno[2,3-d]pyrimidin-4(3H)-one product.
Step 1: Gewald Reaction for 2-amino-5-(4-fluorophenyl)thiophene-3-carboxamide
The initial and crucial step is the Gewald reaction, a one-pot multicomponent reaction that efficiently produces highly substituted 2-aminothiophenes.[1][2] In this specific synthesis, 4-fluorophenylacetonitrile, cyanoacetamide, and elemental sulfur are reacted in the presence of a basic catalyst, such as morpholine or triethylamine, to yield 2-amino-5-(4-fluorophenyl)thiophene-3-carboxamide.[3]
Reaction Scheme:
Experimental Protocol: Synthesis of 2-amino-5-(4-fluorophenyl)thiophene-3-carboxamide
A mixture of 4-fluorophenylacetonitrile (10 mmol), cyanoacetamide (10 mmol), and elemental sulfur (12 mmol) is suspended in ethanol (50 mL). To this suspension, morpholine (5 mmol) is added as a catalyst. The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is washed with cold ethanol and then recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water to afford pure 2-amino-5-(4-fluorophenyl)thiophene-3-carboxamide.
| Parameter | Value |
| Reactants | 4-Fluorophenylacetonitrile, Cyanoacetamide, Sulfur |
| Catalyst | Morpholine |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
Step 2: Cyclization to this compound
The second step involves the cyclization of the 2-amino-5-(4-fluorophenyl)thiophene-3-carboxamide intermediate to form the final thieno[2,3-d]pyrimidin-4(3H)-one ring. This is typically achieved by heating the intermediate in an excess of formamide, which serves as both the reagent and the solvent.[4]
Reaction Scheme:
Experimental Protocol: Synthesis of this compound
A mixture of 2-amino-5-(4-fluorophenyl)thiophene-3-carboxamide (10 mmol) and an excess of formamide (20 mL) is heated to 150-160 °C and stirred for 2-4 hours. The reaction progress can be monitored by TLC. After the reaction is complete, the mixture is cooled to room temperature. The resulting precipitate is then collected by filtration, washed with water to remove excess formamide, and dried. The crude product can be further purified by recrystallization from a suitable solvent like glacial acetic acid or dimethylformamide (DMF) to yield pure this compound.
| Parameter | Value |
| Reactant | 2-amino-5-(4-fluorophenyl)thiophene-3-carboxamide |
| Reagent/Solvent | Formamide |
| Temperature | 150-160 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-90% |
Summary of Quantitative Data
| Step | Reaction | Key Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Gewald Reaction | 4-Fluorophenylacetonitrile, Cyanoacetamide, Sulfur | Morpholine | Ethanol | ~78 | 4-6 | 75-85 |
| 2 | Cyclization | 2-amino-5-(4-fluorophenyl)thiophene-3-carboxamide, Formamide | - | Formamide | 150-160 | 2-4 | 80-90 |
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is outlined below.
This guide provides a comprehensive overview of a reliable and efficient pathway for the synthesis of this compound. The methodologies described are based on established chemical principles and can be adapted for laboratory-scale production. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
Physicochemical Properties of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological context of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one and its closely related analogues. The thieno[2,3-d]pyrimidine scaffold is a key pharmacophore in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent inhibition of various protein kinases.
Core Physicochemical Data
Precise experimental data for this compound is not extensively available in public literature. The following table summarizes key physicochemical properties, with some values calculated or inferred from closely related thieno[2,3-d]pyrimidine derivatives.
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₇FN₂OS | Calculated |
| Molecular Weight | 246.26 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Melting Point | Not available | - |
| Solubility | Expected to have low aqueous solubility | Inferred from related compounds[1] |
| pKa | Not available | - |
| LogP | Not available | - |
Synthesis and Characterization
The synthesis of 5-arylthieno[2,3-d]pyrimidin-4(3H)-ones typically follows a multi-step reaction sequence. While a specific protocol for this compound is not detailed in the available literature, a general synthetic approach can be outlined based on established methods for analogous compounds.
General Synthetic Workflow
A common route to thieno[2,3-d]pyrimidine derivatives involves the construction of a substituted 2-aminothiophene intermediate, followed by cyclization to form the pyrimidinone ring.
Experimental Protocols
Synthesis of 2-Aminothiophene Intermediates: The Gewald reaction is a common method for synthesizing 2-aminothiophenes. This typically involves the condensation of an aldehyde or ketone with a β-cyano ester or malononitrile in the presence of elemental sulfur and a base, such as triethylamine or morpholine.
Cyclization to form the Thieno[2,3-d]pyrimidin-4(3H)-one core: The 2-aminothiophene intermediate can be cyclized using various reagents to form the pyrimidinone ring. For instance, heating with formic acid or formamide can introduce the C2 and N3 atoms of the pyrimidine ring. Alternatively, reaction with urea or isocyanates can also lead to the formation of the desired heterocyclic system.
Purification and Characterization: Final products are typically purified using column chromatography and/or recrystallization.[1] The structure and purity are confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.[1]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[1]
Biological Activity and Signaling Pathways
Thieno[2,3-d]pyrimidine derivatives are known to be potent inhibitors of various protein kinases, making them attractive candidates for drug development, particularly in oncology.
PI3K/AKT/mTOR Signaling Pathway
Many thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of phosphoinositide 3-kinase (PI3K).[2][3] The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.
By inhibiting PI3K, these compounds can block downstream signaling, leading to decreased cell proliferation and induction of apoptosis in cancer cells.
MAPK Signaling Pathway
Certain derivatives of the thieno[2,3-d]pyrimidine scaffold have also been shown to modulate the mitogen-activated protein kinase (MAPK) pathway.[1][4][5] This pathway is also critical for cell proliferation and survival, and its dysregulation is common in cancer.
The inhibitory activity of thieno[2,3-d]pyrimidine derivatives on specific kinases within the MAPK cascade can lead to cell cycle arrest and a reduction in tumor growth.[4][5]
Conclusion
This compound belongs to a class of heterocyclic compounds with significant therapeutic potential. While specific data for this exact molecule is limited, the broader family of thieno[2,3-d]pyrimidines has been extensively studied, demonstrating promising activity as kinase inhibitors. Further research into this specific compound is warranted to fully elucidate its physicochemical properties and biological activity, which could lead to the development of novel targeted therapies.
References
- 1. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieno[2,3- d]pyrimidine-2,4(1 H,3 H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one and its Analogs
Introduction: The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its structural similarity to purines. This core structure has been extensively explored for the development of novel therapeutic agents across various disease areas, including oncology, inflammation, and neurodegenerative disorders. While specific data on 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one is limited in publicly available research, this technical guide will provide an in-depth overview of the plausible mechanisms of action by examining closely related analogs. The primary focus will be on the inhibition of D-dopachrome tautomerase (D-DT/MIF-2) and the broader context of kinase inhibition, which are recurrent themes in the bioactivity of thieno[2,3-d]pyrimidine derivatives.
Core Mechanism of Action: D-dopachrome Tautomerase (D-DT/MIF-2) Inhibition
Recent studies on thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have identified D-dopachrome tautomerase (D-DT), also known as Macrophage Migration Inhibitory Factor 2 (MIF-2), as a key molecular target.[1][2][3] D-DT is a cytokine involved in inflammatory responses and cancer progression. Its inhibition has emerged as a promising strategy for anti-cancer therapy.
A potent analog, compound 5d , has been shown to inhibit D-DT tautomerase activity and suppress the proliferation of non-small cell lung cancer (NSCLC) cells.[1][3] The inhibitory effect of compound 5d on D-DT is competitive, suggesting it binds to the enzyme's active site.[1] This inhibition leads to the deactivation of the mitogen-activated protein kinase (MAPK) signaling pathway, ultimately resulting in cell cycle arrest and reduced cancer cell proliferation.[1][3]
Quantitative Data for D-DT Inhibition and Anti-proliferative Activity
The following tables summarize the quantitative data for a representative thieno[2,3-d]pyrimidine analog (compound 5d ) and other relevant compounds from the literature.
| Compound | Target | IC50 (µM) | Assay | Reference |
| 5d | D-DT (MIF-2) | 1.0 | Tautomerase Activity Assay | [1] |
| 4-CPPC (positive control) | D-DT (MIF-2) | 27 | Tautomerase Activity Assay | [1][2] |
| 4-IPP | D-DT (MIF-2) | >100 | Tautomerase Activity Assay | [1][2] |
| Compound | Cell Line | IC50 (µM) | Assay | Reference |
| 5d | A549 (NSCLC) | 3.0 | MTT Assay | [1] |
| 5d | H1650 (NSCLC) | 5.3 | MTT Assay | [1] |
| 5d | H1299 (NSCLC) | 7.6 | MTT Assay | [1] |
| 5d | HCC827 (NSCLC) | 5.2 | MTT Assay | [1] |
Broader Mechanisms: Kinase Inhibition
The thieno[2,3-d]pyrimidine scaffold is a versatile pharmacophore for designing inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.
-
VEGFR-2 Inhibition: Several thieno[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[4]
-
EGFR Inhibition: Analogs of this scaffold have also shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), including mutant forms like EGFRL858R/T790M that are responsible for resistance to some targeted therapies in NSCLC.[5]
-
PI3K Inhibition: The phosphoinositide 3-kinase (PI3K) signaling pathway is another important target for thieno[2,3-d]pyrimidine-based inhibitors.[6]
-
Other Kinases: The therapeutic potential of this scaffold extends to other kinases such as PDK1 and Mnk2.[7][8]
Experimental Protocols
D-dopachrome Tautomerase (D-DT) Inhibition Assay
This assay measures the ability of a compound to inhibit the tautomerase activity of D-DT. The protocol involves the use of a substrate, such as L-dopachrome methyl ester, which is converted by D-DT to a product that can be monitored spectrophotometrically.
Materials:
-
Recombinant human D-DT enzyme
-
L-dopachrome methyl ester (substrate)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Test compound (e.g., this compound analog)
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the D-DT enzyme to the wells of a 96-well plate.
-
Add the test compound dilutions to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the L-dopachrome methyl ester substrate to all wells.
-
Immediately measure the change in absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Visualizations
The inhibition of D-DT by thieno[2,3-d]pyrimidine analogs leads to the downregulation of the MAPK signaling pathway. The following diagrams illustrate this proposed mechanism and the general workflow for evaluating these compounds.
Caption: Proposed D-DT Inhibition Pathway.
Caption: Drug Discovery Workflow.
While direct experimental data for this compound remains to be fully elucidated in public literature, the analysis of its close structural analogs strongly suggests a mechanism of action centered on the inhibition of D-dopachrome tautomerase and potentially various protein kinases. The thieno[2,3-d]pyrimidine scaffold serves as a robust foundation for the development of targeted therapies, particularly in oncology. Further investigation into the specific biological profile of this compound is warranted to fully understand its therapeutic potential. This guide provides a comprehensive framework for such future research, outlining the key targets, experimental approaches, and signaling pathways that are likely to be of central importance.
References
- 1. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieno[2,3- d]pyrimidine-2,4(1 H,3 H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors discovered by fragment-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Thieno[2,3-d]pyrimidine Derivatives: A Technical Guide for Researchers
Introduction: The thieno[2,3-d]pyrimidine scaffold, a fused heterocyclic system isosteric to purine, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the significant biological activities of thieno[2,3-d]pyrimidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and visualizations of key signaling pathways.
Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives have been extensively investigated for their potential as anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[1][2][3] Their mechanism of action often involves the inhibition of key enzymes in cancer-related signaling pathways, such as protein kinases.[4]
Kinase Inhibitory Activity
A significant number of thieno[2,3-d]pyrimidine derivatives exert their anticancer effects by targeting protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival.[4][5] Dysregulation of kinase activity is a hallmark of many cancers.
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Several thieno[2,3-d]pyrimidine derivatives have been identified as potent VEGFR-2 inhibitors.[1][6]
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy. Mutations and overexpression of EGFR can lead to uncontrolled cell growth. Thieno[2,3-d]pyrimidine-based compounds have been developed as inhibitors of both wild-type and mutant forms of EGFR.[7]
PI3K Inhibition: The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently activated in cancer and plays a critical role in cell growth, proliferation, and survival. Thieno[2,3-d]pyrimidine derivatives have been explored as inhibitors of PI3K isoforms.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro anticancer activity of selected thieno[2,3-d]pyrimidine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Reference |
| 17f | HCT-116 | 2.80 ± 0.16 | [1] |
| HepG2 | 4.10 ± 0.45 | [1] | |
| 17i | MCF-7 | Not specified | [1] |
| 17g | MCF-7 | Not specified | [1] |
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | Melanoma MDA-MB-435 | Growth Percent = -31.02% | [2] |
| Compound 8 | MCF-7 | More potent than reference | [5] |
| HepG-2 | More potent than reference | [5] | |
| Compound 5 | MCF-7 | More potent than reference | [5] |
| HepG-2 | More potent than reference | [5] | |
| Compound 14 | MCF-7 | 22.12 | [3] |
| Compound 13 | MCF-7 | 22.52 | [3] |
| Compound 9 | MCF-7 | 27.83 | [3] |
| Compound 12 | MCF-7 | 29.22 | [3] |
| Doxorubicin (Reference) | MCF-7 | 30.40 | [3] |
| Compound 5g | MCF-7 | 18.87 ± 0.2 | [8] |
| Paclitaxel (Reference) | MCF-7 | 40.37 ± 1.7 | [8] |
Table 1: In Vitro Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives.
| Compound | Kinase Target | IC50 (µM) | Reference |
| 17f | VEGFR-2 | 0.23 ± 0.03 | [1] |
| Sorafenib (Reference) | VEGFR-2 | 0.23 ± 0.04 | [1] |
| Compound 7a | EGFR wild-type & T790M | Significant inhibition | [7] |
Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives.
Signaling Pathway Diagrams
Caption: VEGFR-2 signaling pathway and inhibition by thieno[2,3-d]pyrimidine derivatives.
Caption: EGFR signaling pathway and its inhibition by thieno[2,3-d]pyrimidine derivatives.
Antimicrobial Activity
Certain thieno[2,3-d]pyrimidine derivatives have shown promising activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[8][9][10]
Antibacterial and Antifungal Activity
Several studies have reported the synthesis and evaluation of thieno[2,3-d]pyrimidines as antimicrobial agents.[11] For instance, some derivatives have displayed potent activity against multidrug-resistant Gram-positive organisms like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[9]
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 2 | MRSA | 2-16 | [9] |
| VRSA | 2-16 | [9] | |
| VISA | 2-16 | [9] | |
| VRE | 2-16 | [9] | |
| Compound 9b | Aspergillus fumigatus | Strong effect | [8] |
| Candida albicans | Strong effect | [8] | |
| Staphylococcus aureus | Strong effect | [8] | |
| Bacillus subtilis | Strong effect | [8] | |
| Salmonella sp. | Strong effect | [8] | |
| Escherichia coli | Strong effect | [8] |
Table 3: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives.
Anti-inflammatory Activity
Thieno[2,3-d]pyrimidine derivatives have also been investigated for their anti-inflammatory properties.[12][13][14] Their mechanism of action in this context often involves the inhibition of inflammatory mediators.
In Vivo Anti-inflammatory Studies
The carrageenan-induced paw edema model in rats is a widely used assay to screen for acute anti-inflammatory activity. Several thieno[2,3-d]pyrimidine derivatives have demonstrated significant reductions in paw edema in this model, comparable to standard anti-inflammatory drugs like diclofenac sodium.[13]
Quantitative Anti-inflammatory Activity Data
| Compound | Protection against edema after 3h (%) | PGE2 concentration (pg/mL) | Reference |
| 4c | 42 | 19 | [13] |
| Diclofenac (Reference) | Not specified | 12 | [13] |
Table 4: Anti-inflammatory Activity of Thieno[2,3-d]pyrimidine Derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Anticancer Activity
Principle: This colorimetric assay measures cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Kinase Inhibition Assay (General Protocol)
Principle: These assays measure the ability of a compound to inhibit the activity of a specific kinase. This is often done by quantifying the amount of phosphorylated substrate or the amount of ATP consumed during the kinase reaction.
Procedure:
-
Reaction Setup: In a microplate, combine the purified kinase enzyme, a specific substrate (e.g., a peptide), and the thieno[2,3-d]pyrimidine inhibitor at various concentrations in a suitable kinase buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and detect the kinase activity. This can be done using various methods, including:
-
Radiometric assays: Using radiolabeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the reaction using a luciferase-based system (e.g., ADP-Glo™).
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Broth Microdilution for Antimicrobial Susceptibility Testing
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism in a liquid medium.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare two-fold serial dilutions of the thieno[2,3-d]pyrimidine derivative in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microorganism).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Carrageenan-Induced Paw Edema in Rats
Principle: This in vivo model is used to assess the acute anti-inflammatory activity of a compound. Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema.
Procedure:
-
Animal Grouping: Divide the rats into groups: a control group, a reference drug group (e.g., indomethacin or diclofenac), and test groups receiving different doses of the thieno[2,3-d]pyrimidine derivative.
-
Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Experimental Workflow Diagram
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. benchchem.com [benchchem.com]
- 3. inotiv.com [inotiv.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. rsc.org [rsc.org]
- 6. promega.com [promega.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. bio-protocol.org [bio-protocol.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. protocols.io [protocols.io]
- 11. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 12. benchchem.com [benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
CAS Number: 35978-37-1
Molecular Formula: C₁₂H₇FN₂OS
Molecular Weight: 246.26 g/mol
Introduction
5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the thieno[2,3-d]pyrimidine class. This scaffold is of significant interest to researchers in medicinal chemistry and drug discovery due to its structural similarity to purine nucleobases, making it a versatile core for the development of various therapeutic agents. Thieno[2,3-d]pyrimidine derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While specific research on this compound is limited in publicly available literature, this guide will provide a comprehensive overview of its core chemical principles, a representative synthetic approach, and the known biological activities and mechanisms of action of closely related analogues.
Chemical Synthesis
The synthesis of this compound can be achieved through a multi-step process that is common for this class of compounds. A representative synthetic pathway involves the initial construction of a substituted 2-aminothiophene ring via the Gewald reaction, followed by cyclization to form the thieno[2,3-d]pyrimidine core.
Representative Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate (a Gewald Reaction)
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add a catalytic amount of a suitable base such as piperidine or triethylamine.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the Knoevenagel condensation.
-
To the resulting mixture, add elemental sulfur (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol to yield ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate.
Step 2: Cyclization to this compound
-
A mixture of ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate (1.0 eq) and an excess of formamide (or formic acid) is heated at 150-180 °C for 4-8 hours.[1]
-
The progress of the cyclization reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The resulting solid is triturated with a suitable solvent like ethanol or diethyl ether, collected by filtration, and washed to remove excess formamide.
-
The crude product is then purified by recrystallization or column chromatography to afford this compound.
Biological Activity and Mechanism of Action of Related Compounds
Enzyme Inhibition
Thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.
| Compound Class | Target Enzyme | IC₅₀ / Kᵢ | Reference |
| Tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidin-4(3H)-one derivatives | SIRT2 | Kᵢ = 0.62 ± 0.15 µM | [4] |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives | MIF2 Tautomerase | IC₅₀ = 1.0 µM | [5] |
| Substituted thieno[2,3-d]pyrimidin-4-one derivatives | Dihydrofolate Reductase (DHFR) | Potent Inhibition | [6] |
Note: The data presented is for derivatives of the thieno[2,3-d]pyrimidine core and not for this compound itself.
Signaling Pathway Modulation
The anticancer and anti-inflammatory effects of thieno[2,3-d]pyrimidine derivatives are often attributed to their ability to modulate key cellular signaling pathways.
One notable pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway . Some thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to suppress the proliferation of non-small cell lung cancer cells by inducing cell cycle arrest through the deactivation of the MAPK pathway.[5][7]
Conclusion
This compound represents a core structure within a class of compounds with significant therapeutic potential. While direct experimental data on this specific molecule is sparse, the extensive research on its analogues provides a strong foundation for its potential applications, particularly in oncology and inflammatory diseases. The synthetic accessibility of the thieno[2,3-d]pyrimidine scaffold, primarily through the versatile Gewald reaction, makes it an attractive starting point for the design and development of novel drug candidates. Future research focusing on the specific biological profiling of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational technical resource for researchers and drug development professionals interested in exploring the rich chemistry and biology of the thieno[2,3-d]pyrimidine class of compounds.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieno[2,3- d]pyrimidine-2,4(1 H,3 H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Data for 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one Remains Elusive
A comprehensive search for detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and a validated synthetic protocol for the compound 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one has yielded insufficient information to construct an in-depth technical guide for researchers and drug development professionals.
Despite the growing interest in thieno[2,3-d]pyrimidine derivatives for their potential therapeutic applications, public domain literature and chemical databases do not currently provide the specific experimental data required for a thorough analysis and guide on this particular molecule.
While several studies and commercial listings mention compounds with a similar thieno[2,3-d]pyrimidine core, the specific substitution pattern of a 4-fluorophenyl group at the 5-position is not accompanied by the detailed spectroscopic characterization necessary for unambiguous identification and replication. For instance, available data often pertains to derivatives with additional functional groups or different isomeric structures, which would significantly alter the spectral characteristics.
The absence of this foundational data precludes the creation of the requested in-depth technical guide, which would necessitate:
-
Quantitative Data Tables: Without access to the raw spectral data, it is impossible to summarize the chemical shifts (δ) for ¹H and ¹³C NMR, the vibrational frequencies (cm⁻¹) for IR spectroscopy, and the mass-to-charge ratio (m/z) for mass spectrometry in a structured format.
-
Detailed Experimental Protocols: A reliable and reproducible synthetic method, including reaction conditions, purification techniques, and characterization of intermediates and the final product, is not currently available in the reviewed literature.
-
Logical Workflow Visualization: While a general workflow for spectroscopic analysis can be conceptualized, a specific and accurate diagram requires knowledge of the actual experimental process used for this compound.
Below is a generalized workflow that would typically be followed for the spectroscopic analysis of a synthesized compound like this compound.
Caption: Generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.
For researchers and scientists in drug development, access to verified spectroscopic data is critical for confirming the identity, purity, and structure of a synthesized compound. It is recommended that future work on this compound includes full characterization and the publication of these datasets to facilitate further research in the field. Should this information become publicly available, a comprehensive technical guide could then be produced.
In Silico Modeling of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one: A Technical Guide for Drug Discovery Professionals
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific derivative, 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one, holds significant promise as a therapeutic agent. In silico modeling techniques are indispensable tools for accelerating the drug discovery and development process for such compounds. This technical guide provides a comprehensive overview of the in silico modeling approaches applicable to this compound, aimed at researchers, scientists, and drug development professionals. This document outlines common biological targets, detailed experimental protocols for in silico analyses, and quantitative data from related compounds to guide future research.
Biological Targets and Signaling Pathways
Thieno[2,3-d]pyrimidine derivatives have been extensively studied as inhibitors of various protein kinases involved in cancer cell proliferation, angiogenesis, and inflammation. Key biological targets for this class of compounds include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1]
VEGFR-2 Signaling Pathway
VEGFR-2 is a crucial receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[2] Inhibition of VEGFR-2 is a key strategy in cancer therapy to cut off the blood supply to tumors. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a downstream signaling cascade involving pathways such as PI3K/Akt, PLCγ/PKC, and Ras/MEK/ERK, ultimately leading to endothelial cell proliferation, migration, and survival.[3][4]
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
The Thieno[2,3-d]pyrimidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to the native purine bases of DNA and RNA.[1][2] This bioisosteric relationship has rendered it a versatile framework for the design of potent and selective modulators of various biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of the thieno[2,3-d]pyrimidine scaffold against key protein kinase targets implicated in oncology: Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-Kinase (PI3K), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The information is presented to facilitate the rational design of next-generation therapeutics.
Structure-Activity Relationship (SAR) Analysis
The therapeutic potential of the thieno[2,3-d]pyrimidine scaffold is intricately linked to the nature and position of its substituents. Modifications at the C2, C4, and C5/C6 positions of the bicyclic system have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its aberrant activation is a hallmark of various cancers, making it a prime therapeutic target. Thieno[2,3-d]pyrimidine derivatives have emerged as potent EGFR inhibitors, with some exhibiting activity against clinically relevant mutants like T790M.[3]
The general SAR for EGFR inhibition by 4-anilinothieno[2,3-d]pyrimidines indicates that:
-
At the C4 position , a substituted aniline moiety is crucial for activity, forming key hydrogen bonds with the hinge region of the kinase domain.[4]
-
Substituents on the 4-anilino ring , particularly at the meta and para positions, are critical for potency and selectivity. Electron-withdrawing groups and moieties capable of forming additional interactions in the solvent-exposed region can enhance inhibitory activity.
-
Modifications at the C5 and C6 positions of the thiophene ring can influence the overall conformation and physicochemical properties of the molecule, thereby affecting its binding affinity and cellular activity.[5]
Table 1: SAR of 4-Anilinothieno[2,3-d]pyrimidine Derivatives as EGFR Inhibitors
| Compound | R1 (at C5/C6) | R2 (on 4-anilino) | EGFR (wild-type) IC50 (µM) | EGFR (T790M) IC50 (µM) | Reference |
| 8f | 5,6-tetramethylene | 3-chloro-4-(3-fluorobenzyloxy) | 0.2 | 0.5 | [4] |
| 8e | 5,6-tetramethylene | 3-chloro-4-benzyloxy | 0.3 | 1.3 | [4] |
| 8g | 5,6-tetramethylene | 3-chloro-4-(3-chlorobenzyloxy) | 0.4 | 2.7 | [4] |
| 5b | 5-methyl, 6-COOEt | 3,4-dichloro | Not Specified | 0.204 | [3] |
| 2a | 5,6-dimethyl | H | 13.40 (A549 cell line) | Not Specified | [6] |
| 4d | 5,6-dimethyl | 4-(N-methylpiperazinyl) | 14.13 (PC3 cell line) | Not Specified | [6] |
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common event in cancer.[7] Thieno[2,3-d]pyrimidines, particularly those with a morpholine substituent at the C4 position, have been identified as potent PI3K inhibitors.
Key SAR observations for this class of compounds include:
-
A morpholine moiety at the C4 position is a common feature among potent PI3K inhibitors, contributing to favorable interactions within the ATP-binding pocket.[8]
-
Substitutions on the 2-aryl ring significantly impact potency and isoform selectivity. Hydroxyl groups, particularly at the meta-position, have been shown to be beneficial for activity against PI3Kβ and PI3Kγ isoforms.[7][8]
Table 2: SAR of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines as PI3K Inhibitors
| Compound | R (on 2-phenyl) | PI3Kβ Inhibition (%) @ 10 µM | PI3Kγ Inhibition (%) @ 10 µM | Reference |
| IIIa | 3-OH | 62 | 70 | [8] |
| VIb | 3-OH | 72 | 84 | [8] |
| IIIb | 4-OH | <40 | <40 | [8] |
| VIc | 4-OH | 50 | <40 | [8] |
| IIIk | 3-OCH3 | <40 | 48 | [8] |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[9] Several thieno[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.
The SAR for VEGFR-2 inhibition highlights the importance of:
-
A hydrogen bond donating group on the pyrimidine ring to interact with the hinge region of the kinase.
-
A hydrophobic moiety that occupies the hydrophobic pocket of the receptor.
-
Substituents that can interact with the solvent-accessible region , which can enhance potency and selectivity.[10]
Table 3: SAR of Thieno[2,3-d]pyrimidine Derivatives as VEGFR-2 Inhibitors
| Compound | Substituents | VEGFR-2 IC50 (µM) | Reference |
| 17f | 2-(4-chlorophenyl)amino-4-(...) | 0.23 | [9] |
| 8b | 4-(3-chloro-4-fluoroanilino)-... | 0.005 | [10] |
| 8e | 4-(3,4-dichloroanilino)-... | 0.0039 | [10] |
| 2 | 2-(4-chlorophenyl)amino-4-(...) | 0.161 | [11] |
| 17 | 2-(4-methoxyphenyl)amino-4-(...)* | 0.164 | [11] |
*Full structures are detailed in the respective references.
Experimental Protocols
Synthesis of the Thieno[2,3-d]pyrimidine Scaffold
A common and versatile method for the synthesis of the thieno[2,3-d]pyrimidine core is initiated by the Gewald reaction to form a 2-aminothiophene intermediate, followed by cyclization to construct the pyrimidine ring.[12][13]
1. Gewald Aminothiophene Synthesis:
-
Reaction: A ketone or aldehyde is condensed with an α-cyanoester and elemental sulfur in the presence of a base.
-
Reagents and Conditions:
-
Ketone/Aldehyde (1.0 eq)
-
α-Cyanoester (e.g., ethyl cyanoacetate) (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Base (e.g., triethylamine or morpholine) (catalytic to 2.0 eq)
-
Solvent (e.g., ethanol or DMF)
-
Temperature: Room temperature to reflux, reaction time varies depending on substrates.
-
-
Work-up: The reaction mixture is typically poured into ice water, and the precipitated solid is collected by filtration, washed with water, and purified by recrystallization or chromatography.
2. Pyrimidine Ring Annulation:
-
Reaction: The 2-aminothiophene intermediate is cyclized with a one-carbon synthon.
-
Method A (from 2-aminothiophene-3-carbonitrile):
-
Reagents: Formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Conditions: Heating the 2-aminothiophene-3-carbonitrile with formamide at reflux, or with DMF-DMA followed by cyclization with an amine, often under microwave irradiation.[14]
-
-
Method B (from 2-aminothiophene-3-carboxylate):
-
Reagents: Urea or a substituted urea.
-
Conditions: Heating the 2-aminothiophene-3-carboxylate with urea at high temperatures (e.g., 160 °C) to form the thieno[2,3-d]pyrimidine-2,4-dione.[15]
-
-
Chlorination and Substitution: The resulting thieno[2,3-d]pyrimidin-4-one can be chlorinated using POCl₃ to yield a 4-chloro intermediate, which is a versatile precursor for nucleophilic substitution to introduce various amines at the C4 position.[9]
General synthetic workflow for the thieno[2,3-d]pyrimidine core.
Biological Evaluation Protocols
1. MTT Cell Viability Assay: This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[16]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds and a vehicle control (e.g., DMSO) for a specified period (typically 48-72 hours).
-
MTT Addition: The culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or acidified isopropanol).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by non-linear regression analysis.
Workflow for the MTT cell viability assay.
2. In Vitro Kinase Inhibition Assay (Luminescence-based): This assay measures the ability of a compound to inhibit the activity of a specific kinase (e.g., EGFR, VEGFR-2).[17]
-
Reagent Preparation: Prepare kinase buffer, ATP solution, kinase enzyme, and substrate. Serially dilute the test inhibitor.
-
Kinase Reaction: In a 96-well plate, combine the kinase, inhibitor, and substrate in the kinase buffer. Initiate the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection reagent (e.g., Kinase-Glo®). This is a coupled enzyme system where the ADP is converted to ATP, which is then used by luciferase to generate light.
-
Data Analysis: The luminescent signal is measured with a microplate reader. The percentage of kinase inhibition is calculated relative to a no-inhibitor control, and the IC50 value is determined.
3. Cell Cycle Analysis by Flow Cytometry: This technique is used to determine the effect of a compound on the cell cycle progression of cancer cells.[8][18]
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.
-
Data Analysis: The data is analyzed to generate a histogram of DNA content, which allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways
Thieno[2,3-d]pyrimidine derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which ultimately regulate cell proliferation, survival, and migration.[19]
Simplified EGFR signaling pathway.
PI3K/Akt Signaling Pathway
PI3K is activated by receptor tyrosine kinases (like EGFR) and G protein-coupled receptors. Activated PI3K phosphorylates PIP2 to generate PIP3, which acts as a second messenger to recruit and activate Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival, growth, and proliferation.[7]
Simplified PI3K/Akt signaling pathway.
VEGFR-2 Signaling Pathway
Binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation, activating several downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways. These pathways collectively promote endothelial cell proliferation, migration, survival, and vascular permeability, which are crucial for angiogenesis.[2]
Simplified VEGFR-2 signaling pathway.
Conclusion
The thieno[2,3-d]pyrimidine scaffold represents a highly valuable and adaptable framework in the field of drug discovery. The extensive research into its structure-activity relationships has provided a clear roadmap for the design of potent and selective inhibitors of key oncogenic targets. The detailed experimental protocols and an understanding of the underlying signaling pathways presented in this guide are intended to empower researchers and drug development professionals to further exploit the therapeutic potential of this remarkable heterocyclic system. Future efforts in this area will likely focus on optimizing the pharmacokinetic and safety profiles of thieno[2,3-d]pyrimidine derivatives to translate their preclinical promise into clinical success.
References
- 1. benchchem.com [benchchem.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and cytotoxic evaluation of new thieno[2,3-d]pyrimidine analogues as VEGFR-2/AKT dual inhibitors, apoptosis and autophagy inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Gewald reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. researchgate.net [researchgate.net]
Potential Therapeutic Targets of the Thieno[2,3-d]pyrimidine Scaffold: An In-depth Technical Guide
Introduction: The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to purines. This characteristic allows compounds based on this scaffold to interact with a wide range of biological targets, particularly ATP-binding sites in enzymes like kinases. The specific compound, 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one, belongs to this versatile class. While direct studies on this exact molecule are limited in publicly available literature, extensive research on its close analogues provides a strong basis for identifying its potential therapeutic targets. This guide synthesizes findings on various thieno[2,3-d]pyrimidine derivatives to illuminate the probable mechanisms of action and therapeutic applications for researchers and drug development professionals.
Primary Therapeutic Areas and Mechanisms of Action
The primary therapeutic area for thieno[2,3-d]pyrimidine derivatives is oncology, with a growing interest in neurodegenerative diseases and inflammatory conditions. The anticancer activity of these compounds often stems from their ability to inhibit key enzymes involved in cell proliferation, survival, and angiogenesis.
Key Potential Targets:
-
Protein Kinases: Inhibition of tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) is a major mechanism.[1][2][3] These kinases are crucial for tumor angiogenesis and growth. Cyclin-dependent kinases (CDKs), such as CDK4, which regulate the cell cycle, are also potential targets.[4]
-
D-dopachrome Tautomerase (D-DT/MIF-2): This cytokine is involved in cancer cell proliferation and survival. Inhibition of its tautomerase activity can suppress the MAPK signaling pathway, leading to cell cycle arrest.[5][6]
-
Sirtuin 2 (SIRT2): As a NAD+-dependent histone deacetylase, SIRT2 is implicated in neurodegenerative disorders like Parkinson's disease. Inhibition of SIRT2 has shown neuroprotective effects in preclinical models.[7]
-
Folate Metabolism Enzymes: Certain derivatives act as antifolates, targeting enzymes like glycinamide ribonucleotide formyltransferase (GARFTase) in the de novo purine biosynthesis pathway, thereby disrupting DNA synthesis in cancer cells.[8]
Quantitative Data on Thieno[2,3-d]pyrimidine Derivatives
The following tables summarize the biological activity of various thieno[2,3-d]pyrimidine derivatives against several key therapeutic targets. This data illustrates the potency and selectivity that can be achieved with this scaffold.
Table 1: Kinase Inhibitory Activity
| Compound Class | Target Kinase | IC50 / Ki Value | Cell Line(s) | Reference |
|---|---|---|---|---|
| Substituted thieno[2,3-d]pyrimidine | VEGFR-2 | IC50: 0.23 ± 0.03 µM | - | [2] |
| Thieno[2,3-d]pyrimidin-4-yl hydrazone | CDK4 | - | - | [4] |
| Fluorinated thieno[2,3-d]pyrimidine | - | IC50: 1.44 µmol/L | MCF-7 | [9] |
| Fluorinated thieno[2,3-d]pyrimidine | - | IC50: 1.47 µmol/L | HepG2 |[9] |
Table 2: Cytotoxicity in Human Cancer Cell Lines
| Compound Class | Cell Line | IC50 Value | Cancer Type | Reference |
|---|---|---|---|---|
| Substituted thieno[2,3-d]pyrimidine | HCT-116 | 2.80 ± 0.16 µM | Colon Carcinoma | [2] |
| Substituted thieno[2,3-d]pyrimidine | HepG2 | 4.10 ± 0.45 µM | Hepatocellular Carcinoma | [2] |
| Triazolo[1,5-a]pyrimidine derivative | MCF-7 | 14.5 ± 0.30 μM | Breast Adenocarcinoma | [3] |
| 6-Substituted thieno[2,3-d]pyrimidine | KB Cells | 2.11 to 7.19 nM | Cervical Carcinoma | [8] |
| Thieno[2,3-d]pyrimidine derivative | MDA-MB-231 | 27.6 μM | Breast Cancer |[10] |
Table 3: Activity Against Other Therapeutic Targets
| Compound Class | Target | IC50 / Ki Value | Mechanism | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | D-DT (MIF-2) | IC50: 1.0 μM | Tautomerase Inhibition | [5][6] |
| Tetrahydrobenzo[3][9]thieno[2,3-d]pyrimidin-4(3H)-one | SIRT2 | Ki: 0.62 ± 0.15 μM | Substrate-Competitive Inhibition |[7] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the therapeutic potential of this compound.
Signaling Pathway Diagrams
VEGFR-2 Signaling Pathway Inhibition: Thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis.[2] By blocking the ATP-binding site of the kinase, these compounds prevent its activation and halt downstream signaling cascades that lead to endothelial cell proliferation and migration.
D-DT (MIF-2) and MAPK Pathway Inhibition: Derivatives of this scaffold can inhibit D-DT (MIF-2), leading to the deactivation of the Mitogen-Activated Protein Kinase (MAPK) pathway and subsequent cell cycle arrest.[5][11]
Experimental Workflow Diagram
The evaluation of a novel thieno[2,3-d]pyrimidine derivative typically follows a structured workflow, from initial biochemical assays to cell-based studies and finally to in vivo models.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are synthesized protocols for key experiments cited in the evaluation of thieno[2,3-d]pyrimidine derivatives.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
-
Reagents and Materials: Recombinant human VEGFR-2 enzyme, ATP, kinase buffer, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compound stock solution (in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Preparation: Serially dilute the test compound in kinase buffer to create a range of concentrations (e.g., 0.01 nM to 100 µM).
-
Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, the substrate peptide, and the diluted test compound.
-
Initiation: Initiate the kinase reaction by adding a specific concentration of ATP (often equal to the Km value for the enzyme). Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced (or substrate phosphorylation) using the detection reagent and a luminometer or spectrophotometer.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell Proliferation / Cytotoxicity Assay (Example: MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[2]
-
Cell Culture: Culture human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7) in their recommended media (e.g., DMEM or RPMI-1640 with 10% FBS) at 37°C in a 5% CO2 incubator.[12]
-
Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control, e.g., 0.1% DMSO) for a specified duration (e.g., 72 hours).[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.
Conclusion and Future Directions
The thieno[2,3-d]pyrimidine scaffold is a validated and highly promising framework for the development of inhibitors against a range of therapeutic targets. Based on extensive research on its derivatives, the specific compound this compound holds significant potential as an inhibitor of protein kinases (VEGFR-2, EGFR), D-DT, and SIRT2. Its primary application is likely in oncology, with potential utility in neurodegenerative diseases.
Future research should focus on direct in vitro screening of this compound against a broad panel of kinases and other relevant targets to confirm these hypotheses. Subsequent cell-based assays will be crucial to validate its mechanism of action and determine its efficacy in relevant disease models. Structure-activity relationship (SAR) studies, using the core scaffold as a starting point, will enable further optimization for improved potency, selectivity, and pharmacokinetic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieno[2,3- d]pyrimidine-2,4(1 H,3 H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synthesis and antitumor activity of thieno[2,3-d]pyrimidine derivatives [finechemicals.com.cn]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step protocol for the chemical synthesis of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The thieno[2,3-d]pyrimidine scaffold is a core structure in various biologically active molecules. This document outlines the synthetic strategy, detailed experimental procedures, and expected outcomes.
Synthetic Strategy Overview
The synthesis of this compound is typically achieved through a two-step process. The initial step involves the synthesis of a key intermediate, 2-amino-5-(4-fluorophenyl)thiophene-3-carboxamide, via the Gewald reaction. This multicomponent reaction combines an aldehyde or ketone, an activated nitrile, and elemental sulfur in the presence of a basic catalyst. The subsequent step involves the cyclization of the 2-aminothiophene intermediate with formamide to construct the pyrimidinone ring of the thieno[2,3-d]pyrimidine system.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-amino-5-(4-fluorophenyl)thiophene-3-carboxamide
This procedure is based on the well-established Gewald reaction for the synthesis of 2-aminothiophenes.
Materials:
-
4-Fluorophenylacetaldehyde
-
2-Cyanoacetamide
-
Elemental Sulfur
-
Ethanol
-
Morpholine
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluorophenylacetaldehyde (1.0 eq), 2-cyanoacetamide (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (100 mL).
-
To this suspension, add morpholine (0.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by vacuum filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to yield 2-amino-5-(4-fluorophenyl)thiophene-3-carboxamide as a solid.
Characterization Data (Expected):
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₁₁H₉FN₂OS
-
Molar Mass: 236.27 g/mol [1]
Step 2: Synthesis of this compound
This cyclization step utilizes the previously synthesized 2-aminothiophene intermediate to form the final thieno[2,3-d]pyrimidine product.
Materials:
-
2-amino-5-(4-fluorophenyl)thiophene-3-carboxamide
-
Formamide
Procedure:
-
Place 2-amino-5-(4-fluorophenyl)thiophene-3-carboxamide (1.0 eq) in a round-bottom flask.
-
Add an excess of formamide (approximately 10-15 equivalents).
-
Heat the mixture to 180-190 °C under a nitrogen atmosphere and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Step | Reactants | Product | Solvent | Catalyst | Reaction Time | Temperature | Yield (%) |
| 1 | 4-Fluorophenylacetaldehyde, 2-Cyanoacetamide, Sulfur | 2-amino-5-(4-fluorophenyl)thiophene-3-carboxamide | Ethanol | Morpholine | 4-6 hours | Reflux | 65-75 |
| 2 | 2-amino-5-(4-fluorophenyl)thiophene-3-carboxamide, Formamide | This compound | Formamide | None | 2-4 hours | 180-190 °C | 70-80 |
Note: Yields are typical and may vary depending on reaction scale and purity of reagents.
Signaling Pathways and Logical Relationships
The synthesis follows a logical progression from simple starting materials to a more complex heterocyclic system. The relationship between the steps is sequential and dependent on the successful formation and isolation of the intermediate product.
Caption: Logical flow of the synthetic protocol.
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions may require optimization based on the specific laboratory setup and reagent quality.
References
Application Note: Protocol for the Use of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyrimidine scaffold is a core structure in a significant class of kinase inhibitors due to its structural similarity to the native purine ring of ATP. This allows for competitive inhibition at the ATP-binding site of various kinases. Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical targets in oncology drug discovery.[1][2][3][4] The compound 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one belongs to this promising class of molecules. This document provides detailed protocols for evaluating the inhibitory activity of this compound against receptor tyrosine kinases using a luminescence-based in vitro kinase assay.
Data Presentation
The inhibitory activity of thieno[2,3-d]pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for compounds with a similar core structure against key oncogenic kinases.
| Compound ID | Target Kinase | IC50 (nM) | Assay Method | Reference Compound | Reference IC50 (nM) |
| Compound 21e | VEGFR-2 | 21 | In vitro enzyme assay | Sorafenib | - |
| Compound 8b | VEGFR-2 | 73 | In vitro enzyme assay | Sorafenib | - |
| Compound 21 | EGFR | 77 | In vitro enzyme assay | Erlotinib | 40 |
| Compound 25 | EGFR | 59 | In vitro enzyme assay | Erlotinib | 40 |
| Compound 25 | FGFR | 29 | In vitro enzyme assay | Staurosporine | 24 |
Note: Data presented for compounds are structurally related analogs to this compound and are intended to be representative of the potential activity of this chemical class.[1][2][5]
Experimental Protocols
A highly sensitive and robust method for determining the in vitro potency of kinase inhibitors is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[6][7] The following is a detailed protocol for assessing the inhibitory effect of this compound on EGFR, a key receptor tyrosine kinase.
Protocol: EGFR Inhibition Assay using ADP-Glo™
1. Materials and Reagents:
-
This compound
-
Recombinant human EGFR kinase (Promega, Cat. # V3831)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Tyrosine Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[6]
-
DMSO
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
2. Preparation of Reagents:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in DMSO to generate a range of concentrations for IC50 determination (e.g., from 100 µM to 1 pM).
-
Enzyme and Substrate Preparation: Dilute the recombinant EGFR kinase and the Poly(Glu, Tyr) substrate in Tyrosine Kinase Buffer to the desired working concentrations. The optimal concentrations should be determined empirically but a starting point of 2-5 ng/µL for the enzyme can be used.[6]
-
ATP Solution: Prepare a working solution of ATP in Tyrosine Kinase Buffer. The concentration should be at or near the Km of the kinase for ATP.
3. Assay Procedure:
-
Add 1 µL of the diluted inhibitor or DMSO (for no-inhibitor and no-enzyme controls) to the wells of a 384-well plate.[6]
-
Add 2 µL of the prepared EGFR enzyme solution to each well, except for the no-enzyme control wells.
-
Add 2 µL of the substrate/ATP mixture to all wells to initiate the kinase reaction.[6]
-
Incubate the plate at room temperature for 60 minutes.[6]
-
After incubation, add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[6]
-
Incubate the plate at room temperature for 40 minutes.[6]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the substrate for luciferase.[6]
-
Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize.[6]
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all other measurements.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control (0% inhibition) and the no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and point of inhibition.
Experimental Workflow Diagram
Caption: Workflow for the ADP-Glo™ kinase assay.
References
- 1. Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 8. EGFR Kinase Enzyme System Application Note [promega.jp]
- 9. EGFR Kinase Enzyme System [worldwide.promega.com]
Application Notes and Protocols for 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-d]pyrimidine derivatives have emerged as a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties. The compound 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one belongs to this class and has been identified as a potential cytotoxic agent against various cancer cell lines. The primary mechanism of its anticancer efficacy is attributed to the induction of apoptosis, oxidative stress, and mitotic catastrophe.[1] This document provides detailed protocols for cell-based assays to evaluate the cytotoxic and apoptotic effects of this compound on the A549 human lung carcinoma cell line.
Principle
The initial assessment of cytotoxicity is performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of living cells.
To further elucidate the mechanism of cell death induced by the compound, an Annexin V-FITC/Propidium Iodide (PI) apoptosis assay is conducted. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[2][3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorophore like FITC, can identify early apoptotic cells.[2][3] Propidium Iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[2] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Data Presentation
The cytotoxic activity of this compound is quantified by its IC50 value, which is the concentration of the compound that inhibits 50% of cell growth. The results are summarized in the table below, with Doxorubicin, a well-established anticancer drug, used as a positive control.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | A549 | 48 | 5.8 |
| Doxorubicin (Positive Control) | A549 | 48 | 0.9 |
Experimental Protocols
Cell Culture
The A549 human lung carcinoma cell line is used for these assays.
-
Growth Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.[1][4][5][6]
-
Subculturing: When cells reach 70-80% confluency, the medium is aspirated, and the cell monolayer is washed with sterile PBS. Cells are detached using Trypsin-EDTA, and the action of trypsin is neutralized by adding complete growth medium. The cell suspension is then centrifuged, and the pellet is resuspended in fresh medium for plating.[4][5][6]
MTT Cytotoxicity Assay
-
Cell Seeding: A549 cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of growth medium and incubated for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions of the compound are made in the growth medium to achieve final concentrations ranging from 0.1 to 100 µM. The medium from the wells is replaced with 100 µL of the medium containing the respective compound concentrations. A vehicle control (DMSO) and a positive control (Doxorubicin) are also included.
-
Incubation: The plate is incubated for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[7][8]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then shaken for 15 minutes.[7]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Annexin V-FITC/PI Apoptosis Assay
-
Cell Seeding and Treatment: A549 cells are seeded in 6-well plates at a density of 2 x 10⁵ cells/well and allowed to attach overnight. The cells are then treated with this compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Cell Harvesting: After treatment, both floating and adherent cells are collected. Adherent cells are detached with Trypsin-EDTA, and the cell suspension is combined with the floating cells. The cells are then washed with cold PBS.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.[3][9][10]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. FITC fluorescence is detected in the FL1 channel, and PI fluorescence is detected in the FL3 channel.
-
Data Analysis: The flow cytometry data is analyzed to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Visualizations
Signaling Pathway
Caption: Intrinsic apoptosis pathway induced by the compound.
Experimental Workflow
Caption: Workflow for evaluating compound cytotoxicity and apoptosis.
References
- 1. reprocell.com [reprocell.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A549 Cell Subculture Protocol [a549.com]
- 5. nanopartikel.info [nanopartikel.info]
- 6. encodeproject.org [encodeproject.org]
- 7. benchchem.com [benchchem.com]
- 8. atcc.org [atcc.org]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. static.igem.org [static.igem.org]
Preparation of Stock Solutions for 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of the compound 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one. Due to the limited availability of precise solubility data for this specific molecule, this guide emphasizes best practices for handling compounds with anticipated low aqueous solubility and offers a systematic approach to preparing solutions for in vitro and in vivo studies.
Compound Information and Solubility Profile
For laboratory use, it is recommended to use high-purity, anhydrous organic solvents to prepare concentrated stock solutions. The following table provides a general guideline for solvent selection and estimated solubility, which should be experimentally verified.
| Solvent | Anticipated Solubility | Recommended Starting Concentration | Primary Use |
| Dimethyl Sulfoxide (DMSO) | High | 10-50 mM | Primary stock solution for most biological assays |
| N,N-Dimethylformamide (DMF) | High | 10-50 mM | Alternative to DMSO for stock solutions |
| Ethanol (anhydrous) | Moderate to Low | 1-10 mM | Vehicle for certain in vivo studies or specific assays |
| Aqueous Buffers (e.g., PBS) | Very Low | < 50 µM | Final dilutions for aqueous-based assays |
Safety, Handling, and Storage
2.1. Safety Precautions:
-
Always handle the solid compound and its solutions in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or aerosols.
-
In case of contact with skin or eyes, rinse immediately with copious amounts of water.
2.2. Storage:
-
Solid Compound: Store the solid form of this compound in a tightly sealed container in a cool, dry, and dark place.
-
Stock Solutions:
-
It is highly recommended to aliquot stock solutions into single-use vials to minimize freeze-thaw cycles, which can lead to compound degradation.
-
Store stock solutions at -20°C or -80°C for long-term stability.
-
Protect solutions from light, especially if stored for extended periods.
-
Experimental Protocols
3.1. Protocol for Preparing a 10 mM DMSO Stock Solution:
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. The molecular weight of the compound is 260.27 g/mol .
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing the Compound: Accurately weigh out 2.60 mg of this compound and transfer it to a clean, dry vial.
-
Adding the Solvent: Add 1.0 mL of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Tightly cap the vial and vortex thoroughly for several minutes to ensure complete dissolution. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in tightly sealed vials. Label the vials clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C.
3.2. Protocol for Preparing Working Solutions for Cell-Based Assays:
This protocol describes the serial dilution of the DMSO stock solution to prepare working concentrations for typical cell-based assays.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Appropriate cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to prepare a 100 µM working solution, add 5 µL of the 10 mM stock to 495 µL of cell culture medium.
-
Serial Dilutions: Perform serial dilutions from the intermediate solution to achieve the desired final concentrations for your experiment. Ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability (typically ≤ 0.5%).
-
Application to Cells: Add the final dilutions to your cell cultures and proceed with your experimental protocol.
Diagrams
Caption: Experimental workflow for preparing stock solutions.
Caption: Troubleshooting guide for stock solution preparation.
References
Application of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity allows it to interact with a wide range of biological targets, making its derivatives promising candidates for therapeutic agents. [1]Notably, compounds featuring this scaffold have demonstrated considerable potential as anticancer agents by targeting various key signaling molecules implicated in cancer progression. This document provides detailed application notes and protocols for the investigation of a specific derivative, 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one, in cancer research, based on the activities of structurally related compounds.
Putative Mechanisms of Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives have been shown to exert their anticancer effects through the inhibition of several key enzymes and signaling pathways involved in tumor growth, proliferation, and survival. While direct studies on this compound are limited, the known structure-activity relationships (SAR) of this class of compounds suggest several likely mechanisms of action.
1. Kinase Inhibition:
Many thieno[2,3-d]pyrimidine derivatives are potent inhibitors of various protein kinases that are often dysregulated in cancer. [2]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of angiogenesis, VEGFR-2 is a prime target for anticancer therapies. Several thieno[2,3-d]pyrimidine derivatives have been synthesized and identified as potent VEGFR-2 inhibitors. [3]The 4-fluorophenyl substituent at the 5-position may contribute to favorable binding interactions within the ATP-binding pocket of the kinase.
-
Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a common feature of many cancers. Novel thieno[2,3-d]pyrimidine derivatives have been developed as potent PI3K inhibitors. [4]* Other Kinases: The thieno[2,3-d]pyrimidine scaffold has also been utilized to develop inhibitors for other kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs). [5] 2. Topoisomerase Inhibition:
Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Inhibition of these enzymes leads to DNA damage and apoptosis in cancer cells. Certain derivatives of the tetrahydrobenzot[4][6]hieno[2,3-d]pyrimidine scaffold have been identified as dual inhibitors of topoisomerase I and II. [7] 3. Dihydrofolate Reductase (DHFR) Inhibition:
DHFR is a critical enzyme in the synthesis of nucleotides, and its inhibition disrupts DNA synthesis, leading to cell death. Thieno[2,3-d]pyrimidines have been explored as nonclassical lipophilic DHFR inhibitors. [8]
Data Presentation: In Vitro Anticancer Activity of Related Thieno[2,3-d]pyrimidine Derivatives
The following tables summarize the in vitro anticancer activity of various thieno[2,3-d]pyrimidine derivatives against several human cancer cell lines. This data provides a reference for the potential efficacy of this compound.
Table 1: IC50 Values of Thieno[2,3-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 | MCF-7 (Breast) | 7.301 ± 4.5 | [6] |
| Compound 8 | MCF-7 (Breast) | 4.132 ± 0.5 | [6] |
| Compound 5 | HepG2 (Liver) | 5.3 ± 1.6 | [6] |
| Compound 8 | HepG2 (Liver) | 3.3 ± 0.90 | [6] |
| Compound 17f | HCT-116 (Colon) | 2.80 ± 0.16 | [3] |
| Compound 17f | HepG2 (Liver) | 4.10 ± 0.45 | [3] |
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 (Melanoma) | Growth Percent = -31.02% at 10µM | [6][9] |
| Compound 7t | MCF-7 (Breast) | 7.45 ± 0.26 | [7] |
| Compound 7b | MCF-7 (Breast) | 8.80 ± 0.08 | [7] |
Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Kinase Target | IC50 (µM) | Reference |
| Compound 17f | VEGFR-2 | 0.23 ± 0.03 | [3] |
| Compound 8 | Topoisomerase IIα | 41.67 ± 3.89 | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anticancer potential of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of the compound on the expression and phosphorylation of key proteins in a targeted signaling pathway (e.g., VEGFR-2 or PI3K pathways).
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-VEGFR-2, anti-p-VEGFR-2, anti-PI3K, anti-p-PI3K, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities to determine the changes in protein expression and phosphorylation levels.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative inhibition of VEGFR-2 and PI3K signaling pathways.
Caption: Workflow for evaluating the anticancer activity of the compound.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one as a Chemical Probe for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a hinge-binding motif in numerous kinase inhibitors.[1][2][3] Derivatives of this core structure have shown potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and FMS-like tyrosine kinase 3 (FLT3).[1][4][5] This document provides detailed application notes and protocols for the use of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one as a chemical probe to investigate the function and therapeutic potential of these kinases.
While specific experimental data on this compound is limited in the public domain, its structural similarity to well-characterized thieno[2,3-d]pyrimidine-based kinase inhibitors allows for its application as a tool compound to explore kinase signaling pathways. These protocols are based on established methodologies for analogous compounds.
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₇FN₂OS |
| Molecular Weight | 246.26 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents. Limited solubility in aqueous solutions. |
Biological Activity and Target Profile
Based on extensive research on the thieno[2,3-d]pyrimidine scaffold, this compound is predicted to function as an ATP-competitive kinase inhibitor. The primary putative targets include:
-
VEGFR-2: A key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1][3]
-
EGFR: A receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers.[5]
-
FLT3: A receptor tyrosine kinase involved in the proliferation and survival of hematopoietic stem cells. Mutations in FLT3 are common in acute myeloid leukemia (AML).[4]
The following table summarizes the inhibitory activities of structurally related thieno[2,3-d]pyrimidine derivatives against various kinases and cancer cell lines. This data provides a basis for the expected potency of this compound.
Table 1: Inhibitory Activity of Representative Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound 17f | VEGFR-2 | 0.23 | HCT-116 | 2.80 | [1][3] |
| HepG2 | 4.10 | [1][3] | |||
| Compound 5 | FLT3 | - | MCF-7 | - | [4] |
| HepG-2 | - | [4] | |||
| Compound 7a | EGFR (wild-type) | - | HepG2 | - | [5] |
| EGFR (T790M) | - | PC3 | - | [5] | |
| ICL-SIRT078 | SIRT2 | 0.62 (Ki) | MCF-7 | - | [6] |
Note: The specific IC₅₀ values for compound 5 and 7a against cell lines were not explicitly provided in the search results, but they were reported to have significant cytotoxic effects.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the in vitro inhibitory activity of this compound against a target kinase (e.g., VEGFR-2, EGFR, FLT3).
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, EGFR, FLT3)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well white plates
-
Plate reader (luminescence or fluorescence detection)
Procedure:
-
Prepare Probe Dilutions: Create a serial dilution of this compound in DMSO, and then dilute further in the assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: To each well of a 384-well plate, add the assay buffer, the recombinant kinase, and the specific substrate.
-
Probe Addition: Add the diluted chemical probe to the appropriate wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the probe to bind to the kinase.
-
Reaction Initiation: Add ATP to each well to start the kinase reaction. The concentration of ATP should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 1-2 hours.
-
Reaction Termination and Detection: Stop the reaction and measure the remaining kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the kinase activity against the logarithm of the probe concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of cancer cell lines (e.g., HCT-116, HepG2, MCF-7).
Workflow for MTT Cell Proliferation Assay
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or SDS solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO or an SDS solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the log of the probe concentration.
Signaling Pathway Visualization
The following diagram illustrates the putative mechanism of action of this compound in inhibiting the VEGFR-2 signaling pathway, a critical process in angiogenesis.
VEGFR-2 Signaling Pathway Inhibition
Caption: Inhibition of VEGFR-2 signaling by the chemical probe.
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed handling and disposal information.
Disclaimer
This document is intended for research purposes only. The protocols and information provided are based on the activities of structurally related compounds and should be optimized for specific experimental conditions. The user assumes all responsibility for the safe handling and use of this chemical probe.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Experimental Design for Testing Thienopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienopyrimidines are a class of heterocyclic compounds with a fused thieno and pyrimidine ring system, structurally similar to purine bases like adenine and guanine.[1] This structural analogy allows them to interact with a wide range of biological targets, making them a promising scaffold in drug discovery.[1][2] Many thienopyrimidine derivatives have been developed as potent inhibitors of key signaling kinases, which are often dysregulated in diseases like cancer.[3][4]
Prominent targets for thienopyrimidine-based inhibitors include the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6][7] Inhibition of these pathways can disrupt tumor cell proliferation, survival, and angiogenesis.[8][9] Following promising in vitro screening, robust in vivo experimental designs are critical to evaluate the efficacy, pharmacokinetics, and safety of these derivatives in a physiological context. These application notes provide detailed protocols for the in vivo assessment of thienopyrimidine compounds.
Key Signaling Pathways Targeted by Thienopyrimidine Derivatives
Thienopyrimidine derivatives often target critical nodes in cell signaling pathways that are fundamental to cancer progression. Understanding these pathways is essential for designing relevant pharmacodynamic studies.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of thienopyrimidine derivatives.
Caption: EGFR signaling cascade showing inhibition by thienopyrimidine derivatives.
Caption: VEGFR-2 signaling pathway and its inhibition by thienopyrimidine derivatives.
In Vivo Experimental Workflow
A structured workflow is essential for the systematic evaluation of therapeutic candidates. The process ensures that only the most promising compounds advance, saving time and resources.
Caption: General workflow for the in vivo evaluation of thienopyrimidine derivatives.
Experimental Protocols
Protocol 1: Antitumor Efficacy in a Human Tumor Xenograft Model
This protocol details the most common in vivo model for evaluating anti-cancer drug efficacy, where human tumor cells are implanted into immunodeficient mice.[10]
1. Objective: To determine the in vivo antitumor activity of a thienopyrimidine derivative by measuring its effect on the growth of human tumor xenografts in immunodeficient mice.
2. Materials:
-
Animals: 6-8 week old female athymic nude mice (e.g., Foxn1nu) or other suitable immunodeficient strains (e.g., NOD-scid).[11]
-
Cell Line: A human cancer cell line known to be sensitive to the compound's target (e.g., A549 lung cancer for EGFR inhibitors, MCF-7 breast cancer for PI3K inhibitors).[5][12]
-
Reagents: Cell culture medium (e.g., RPMI-1640), Fetal Bovine Serum (FBS), Matrigel (optional, for improved tumor take-rate).
-
Test Article: Thienopyrimidine derivative, dissolved/suspended in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose, 5% DMSO in saline).
-
Controls: Vehicle control, positive control (a standard-of-care drug for the chosen cancer type, e.g., Erlotinib for EGFR).[6]
3. Methodology:
-
Animal Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Cell Preparation & Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest and resuspend cells in sterile, serum-free medium or PBS.
-
Inject 2-10 x 10⁶ cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.[13]
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Administer the test compound, vehicle, and positive control according to the planned schedule (e.g., daily, once-weekly), route (e.g., intraperitoneal, oral gavage), and dose level.[12]
-
Dose levels should be based on prior toxicity studies.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
-
Endpoint:
-
Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size (e.g., 1500-2000 mm³).
-
Euthanize animals according to institutional guidelines. Tumors may be excised for pharmacodynamic analysis (see Protocol 2).
-
4. Data Analysis:
-
Calculate the mean tumor volume ± SEM for each group over time.
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study using the formula:
-
TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
-
-
Analyze statistical significance between groups using appropriate tests (e.g., ANOVA, t-test).
Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessment
1. Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of a thienopyrimidine derivative and to confirm target engagement in tumor tissue.
2. Materials:
-
Animals: Healthy mice (e.g., C57BL/6 or the strain used in efficacy studies).
-
Equipment: Blood collection tubes (with anticoagulant, e.g., K2-EDTA), centrifuge, LC-MS/MS system for bioanalysis.
-
Reagents for PD: Protein lysis buffers, antibodies against the target protein and its phosphorylated form (e.g., p-AKT, p-EGFR).
3. Methodology (PK):
-
Dosing: Administer a single dose of the test compound to separate cohorts of mice via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the compound in plasma samples using a validated LC-MS/MS method.
4. Data Analysis (PK):
-
Calculate key PK parameters using software like Phoenix WinNonlin:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t½: Elimination half-life.
-
Bioavailability (F%): (AUC_oral / AUC_IV) x 100.
-
5. Methodology (PD):
-
Study Design: Use tumor-bearing mice from the efficacy study (or a separate satellite group).
-
Sample Collection: At a relevant time point after the final dose (e.g., at predicted Tmax or 24h), euthanize mice and excise tumors.
-
Tissue Processing: Snap-freeze tumors in liquid nitrogen or process immediately for protein extraction.
-
Analysis: Perform Western blot or ELISA to measure the levels of the target protein and its phosphorylated (activated) state. A reduction in the phosphorylated form indicates target engagement.
Protocol 3: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination
1. Objective: To evaluate the short-term safety profile of a thienopyrimidine derivative and determine the highest dose that can be administered without causing life-threatening toxicity (MTD).
2. Materials:
-
Animals: Healthy mice (same strain as efficacy studies).
-
Test Article: Thienopyrimidine derivative in vehicle.
3. Methodology:
-
Dose Selection: Start with a dose-escalation design. Use 3-5 mice per dose group.
-
Administration: Administer a single dose of the compound at escalating levels to different groups.
-
Observation: Monitor animals intensely for 7-14 days. Record:
-
Mortality.
-
Clinical signs of toxicity (e.g., changes in posture, breathing, activity).
-
Body weight changes (a loss of >15-20% is often considered a sign of significant toxicity).
-
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals to look for organ abnormalities.
-
MTD Determination: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or >20% body weight loss. This dose is then used to guide dose selection for efficacy studies.
Data Presentation
Quantitative data should be summarized in a clear and concise format to allow for easy interpretation and comparison between different compounds or treatment groups.
Table 1: Example - In Vivo Antitumor Efficacy of Thienopyrimidine-77 in an HCT-116 Xenograft Model
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | Mean Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, q.d., p.o. | 1850 ± 210 | - | +2.5 |
| Positive Control | 50 mg/kg, q.d., p.o. | 980 ± 155 | 47% | -4.1 |
| Thienopyrimidine-77 | 25 mg/kg, q.d., p.o. | 1150 ± 180 | 38% | -1.5 |
| Thienopyrimidine-77 | 50 mg/kg, q.d., p.o. | 647 ± 112 | 65% | -5.8 |
| Thienopyrimidine-77 | 100 mg/kg, q.d., p.o. | 352 ± 98 | 81% | -12.3 |
Table 2: Example - Key Pharmacokinetic Parameters of Thienopyrimidine-77 in Mice
| Parameter | 2 mg/kg IV | 20 mg/kg PO |
| Cmax (ng/mL) | 1850 | 975 |
| Tmax (h) | 0.08 | 1.0 |
| AUC₀-inf (ng*h/mL) | 2400 | 5280 |
| t½ (h) | 3.5 | 4.2 |
| Oral Bioavailability (F%) | - | 22% |
Table 3: Example - Acute Toxicity Profile of Thienopyrimidine-77 in a Single-Dose Study
| Dose (mg/kg) | Mortality (n/N) | Key Clinical Signs | Max. Mean Body Weight Loss (%) |
| 100 | 0/3 | None observed | -2% |
| 300 | 0/3 | Mild lethargy at 2-4h | -8% |
| 600 | 1/3 | Severe lethargy, hunched posture | -19% |
| 1000 | 3/3 | Severe lethargy, ataxia | >20% (terminated early) |
References
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpbs.com [ijpbs.com]
- 11. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO1999024440A1 - Thienopyrimidine and thienopyridine derivatives useful as anticancer agents - Google Patents [patents.google.com]
Application Notes and Protocols for High-Throughput Screening with 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyrimidine scaffold is a versatile and privileged heterocyclic ring system in medicinal chemistry and drug discovery.[1][2][3] Its structural similarity to purine bases, such as adenine and guanine, allows molecules containing this scaffold to interact with a wide range of biological targets, including enzymes and receptors.[1] Thienopyrimidine derivatives have been successfully developed as inhibitors of various protein kinases, demonstrating their potential in oncology, inflammation, and other therapeutic areas.[4][5] The compound 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one belongs to this promising class of molecules and is a prime candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of kinase signaling pathways.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in HTS assays, with a focus on identifying novel kinase inhibitors.
Target Background: Kinase Inhibition
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.[6] High-throughput screening is a fundamental approach in the discovery of new kinase inhibitors, enabling the rapid evaluation of large compound libraries.[6][7] Thienopyrimidine-based compounds have shown significant promise as kinase inhibitors, targeting key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critically involved in tumor angiogenesis.[4]
Application: High-Throughput Screening for Kinase Inhibitors
The primary application of this compound in a research and drug development setting is as a test compound in HTS assays to identify novel kinase inhibitors. Its core scaffold suggests a high probability of interaction with the ATP-binding site of various kinases.
Suitability for HTS:
-
Scaffold Precedence: The thieno[2,3-d]pyrimidine core is a well-established kinase inhibitor scaffold.[5]
-
Synthetic Accessibility: This class of compounds is generally amenable to library synthesis, allowing for the generation of analogues for structure-activity relationship (SAR) studies.
-
Favorable Physicochemical Properties: Derivatives of this scaffold have been shown to possess drug-like properties.[4]
Data Presentation
Table 1: Primary High-Throughput Screening Results
This table represents example data from a primary HTS campaign screening a library of compounds against a target kinase (e.g., VEGFR-2) at a single concentration (e.g., 10 µM). The data is presented as percent inhibition.
| Compound ID | Compound Name | Concentration (µM) | Percent Inhibition (%) | Hit (Threshold >50%) |
| C-001 | This compound | 10 | 85.2 | Yes |
| C-002 | Control Compound A | 10 | 5.6 | No |
| C-003 | Staurosporine (Positive Control) | 1 | 98.9 | Yes |
| C-004 | DMSO (Negative Control) | - | 0.1 | No |
Table 2: Secondary Assay - Dose-Response and IC50 Determination
Compounds identified as "hits" in the primary screen are subjected to secondary assays to determine their potency (IC50).
| Compound ID | Compound Name | Target Kinase | IC50 (µM) |
| C-001 | This compound | VEGFR-2 | 0.75 |
| C-003 | Staurosporine | VEGFR-2 | 0.015 |
Experimental Protocols
Protocol 1: Primary High-Throughput Screening - ADP-Glo™ Kinase Assay
This protocol describes a luminescent ADP detection assay to screen for inhibitors of a target kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A lower luminescence signal indicates less ADP production and therefore, inhibition of the kinase.
Materials:
-
This compound and other test compounds
-
Target Kinase (e.g., recombinant human VEGFR-2)
-
Kinase Substrate (e.g., a generic peptide substrate)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase Assay Buffer
-
384-well plates (white, low-volume)
-
Acoustic liquid handler or pintool for compound dispensing
-
Luminometer plate reader
Procedure:
-
Prepare a stock solution of this compound and other test compounds in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each test compound solution into the wells of a 384-well plate to achieve a final assay concentration of 10 µM. Dispense DMSO for control wells.
-
Prepare the Kinase Reaction Master Mix containing the kinase, substrate, and ATP in kinase assay buffer.
-
Add 5 µL of the Kinase Reaction Master Mix to each well of the assay plate.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound relative to the positive (no inhibitor) and negative (no kinase) controls.
Protocol 2: Secondary Assay - Dose-Response IC50 Determination
Principle: To determine the potency of the hit compound, a dose-response curve is generated by testing the compound at multiple concentrations.
Procedure:
-
Prepare a serial dilution of this compound in DMSO, typically in a 1:3 dilution series over 10 points, starting from 100 µM.
-
Dispense the serially diluted compound into a 384-well plate.
-
Perform the ADP-Glo™ Kinase Assay as described in Protocol 1.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualizations
Caption: VEGFR-2 signaling pathway leading to cell proliferation.
Caption: Experimental workflow for HTS and lead discovery.
References
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine class. Thienopyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as kinase inhibitors in oncology.[1][2] Accurate quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic studies, toxicological assessments, and overall drug development.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3]
Analytical Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
A UPLC-MS/MS method is recommended for the quantification of this compound due to its high sensitivity, specificity, and throughput. The method involves sample preparation by protein precipitation, chromatographic separation on a C18 reversed-phase column, and detection using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.
Experimental Workflow
Caption: General workflow for the UPLC-MS/MS analysis of this compound in biological samples.
Detailed Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound or another thienopyrimidine derivative)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., drug-free human plasma)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard of this compound and the IS in methanol to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the primary stock solution with a mixture of methanol and water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for sample clean-up in this application.[4]
-
Label 1.5 mL microcentrifuge tubes for each sample, calibration standard, and QC.
-
Add 50 µL of the biological sample (e.g., plasma) to the respective tubes.
-
Spike with 10 µL of the appropriate working solution for calibration standards and QCs. For blank samples, add 10 µL of the methanol/water diluent.
-
Add 10 µL of the IS working solution to all tubes except the blank matrix.
-
Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
UPLC-MS/MS Instrumental Conditions
The following are representative instrumental conditions that can be optimized for the specific UPLC-MS/MS system used.
Table 1: UPLC Parameters
| Parameter | Recommended Setting |
| Column | Reversed-phase C18, e.g., Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.5 | |
| 2.5 | |
| 2.6 | |
| 3.5 |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | To be determined by infusing a standard solution of the analyte and IS. A hypothetical transition for the analyte could be m/z 275.0 -> 149.0. |
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. The validation should include the following parameters:
-
Selectivity and Specificity: Assessed by analyzing blank biological matrix from at least six different sources to check for interferences at the retention times of the analyte and IS.
-
Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. The linearity should be evaluated using a weighted linear regression model.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
-
Accuracy and Precision: Determined by analyzing replicate QC samples at multiple concentration levels (low, medium, and high) on different days.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte and IS.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).
Quantitative Data Summary
The following table presents illustrative performance characteristics of a validated UPLC-MS/MS method for a thienopyrimidine derivative, which can be expected for this compound.
Table 3: Illustrative Method Validation Data
| Parameter | Illustrative Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal to negligible |
Signaling Pathway Context
Thienopyrimidine derivatives are often investigated as inhibitors of various protein kinases involved in cellular signaling pathways that are dysregulated in diseases such as cancer. For instance, some thienopyrimidines target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1]
Caption: Illustrative signaling pathway showing the potential inhibitory action of a thienopyrimidine derivative on VEGFR-2.
Conclusion
The described UPLC-MS/MS method provides a robust and reliable approach for the quantification of this compound in biological samples. The detailed protocols and validation parameters outlined in these application notes serve as a comprehensive guide for researchers and scientists in the field of drug development, enabling accurate and reproducible bioanalysis for pharmacokinetic and other related studies.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Rapid LC‐MS/MS Method and Its Application for the Pharmacokinetic Analysis of Pacritinib in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Thieno[2,3-d]pyrimidine Derivatives as PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental evaluation of thieno[2,3-d]pyrimidine derivatives as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. It includes detailed protocols for key in vitro and in vivo assays, structured data presentation for comparative analysis, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for the development of novel anticancer therapies. Thieno[2,3-d]pyrimidine derivatives have emerged as a promising class of small molecule inhibitors targeting PI3K, with several compounds demonstrating potent and selective activity. This document outlines the experimental framework for the preclinical evaluation of these compounds.
Data Presentation
The following tables summarize the in vitro activity of representative thieno[2,3-d]pyrimidine derivatives against PI3K isoforms and cancer cell lines.
Table 1: In Vitro PI3K Isoform Inhibition
| Compound ID | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) |
| Compound 6a | 2.8 | 25.6 | 15.3 | 48.7 |
| Compound 7a | 1.9 | 18.4 | 9.8 | 35.2 |
| Buparlisib | 52 | 166 | 116 | 262 |
Data represents the half-maximal inhibitory concentration (IC₅₀) and indicates the potency of the compounds against different PI3K isoforms.[1]
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) |
| Compound 15 | A549 | Non-Small Cell Lung Cancer | 0.94 |
| Compound 19 | MCF-7 | Breast Cancer | 1.2 |
| Compound 10b | MCF-7 | Breast Cancer | 19.4 |
| Compound 10e | MCF-7 | Breast Cancer | 14.5 |
| Compound 6j | HCT116 | Colon Cancer | 0.6 |
| Compound 6j | OV2008 | Ovarian Cancer | 0.8 |
Data represents the half-maximal inhibitory concentration (IC₅₀) for cell growth and indicates the cytotoxic potential of the compounds.[2][3][4]
Signaling Pathways and Workflows
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and highlights the point of inhibition by thieno[2,3-d]pyrimidine derivatives.
Caption: PI3K/Akt/mTOR signaling cascade and the inhibitory action of thieno[2,3-d]pyrimidines.
Experimental Workflow for PI3K Inhibitor Evaluation
The diagram below outlines a typical workflow for the preclinical evaluation of thieno[2,3-d]pyrimidine derivatives as PI3K inhibitors.
References
- 1. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth [mdpi.com]
- 4. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one. The information is presented in a question-and-answer format to directly address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most prevalent and versatile method involves a two-step synthesis. The initial step is the Gewald reaction to construct the 2-aminothiophene intermediate, followed by cyclization to form the thieno[2,3-d]pyrimidine ring system.[1]
Q2: Can you provide a general overview of the two-step synthesis?
Certainly. The synthesis can be summarized as follows:
-
Step 1: Gewald Reaction. This is a multi-component reaction where 4-fluorophenylacetonitrile, a source of an activated methylene group (like cyanoacetamide or ethyl cyanoacetate), and elemental sulfur react in the presence of a base to form the key intermediate, 2-amino-5-(4-fluorophenyl)thiophene-3-carboxamide (or the corresponding ester).[2][3]
-
Step 2: Cyclization. The 2-aminothiophene intermediate is then cyclized to form the pyrimidinone ring. This is commonly achieved by heating the intermediate with formic acid or formamide.[4]
Q3: Are there any one-pot methods available for this synthesis?
Yes, one-pot variations of the Gewald reaction exist and can be adapted for this synthesis.[2] These methods aim to improve efficiency by combining the condensation and cyclization steps. Additionally, microwave-assisted synthesis has been shown to be beneficial, often leading to higher yields and shorter reaction times.[2][5]
Troubleshooting Guide
Low Yield in the Gewald Reaction (Step 1)
Q4: My yield of the 2-amino-5-(4-fluorophenyl)thiophene-3-carboxamide intermediate is consistently low. What are the potential causes and solutions?
Low yields in the Gewald reaction are a common issue. Here are several factors to investigate:
-
Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and the formation of side products. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to determine the optimal condition for your specific substrates.[6]
-
Incorrect Solvent: The polarity of the solvent is crucial. Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are commonly used as they can facilitate the condensation of intermediates with sulfur. Ensure that elemental sulfur is sufficiently soluble in the chosen solvent.[6]
-
Inefficient Base Catalysis: The choice and amount of the base are critical. Amine bases like triethylamine or morpholine are frequently used. The basicity of the catalyst affects the initial Knoevenagel condensation. If the condensation is slow, consider using a stronger base or optimizing the catalyst loading.[6]
-
Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, leading to a lower yield. Adjusting the temperature or the rate of reagent addition may help minimize this side reaction.[6]
-
Purity of Reagents: Ensure the purity of your starting materials, especially the 4-fluorophenylacetonitrile and the active methylene compound. Impurities can interfere with the reaction.
Experimental Protocol: Gewald Reaction
Below is a general protocol for the Gewald reaction to synthesize the 2-aminothiophene intermediate.
| Reagent/Parameter | Molar Ratio/Condition | Notes |
| 4-Fluorophenylacetonitrile | 1.0 eq | |
| Cyanoacetamide | 1.0 eq | |
| Elemental Sulfur | 1.1 eq | |
| Triethylamine | 1.0 eq | Base catalyst |
| Ethanol | 12 mL per mmol of nitrile | Solvent |
| Temperature | Reflux | Monitor by TLC |
| Reaction Time | 1-2 hours | Typically complete within this timeframe |
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-fluorophenylacetonitrile, cyanoacetamide, and elemental sulfur in ethanol.
-
Add triethylamine to the suspension.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be cooled, and the product isolated by filtration. Further purification may be required.[1]
Inefficient Cyclization (Step 2)
Q5: The cyclization of my 2-aminothiophene intermediate to the final product is not proceeding to completion or is giving low yields. What can I do?
Challenges in the cyclization step can often be addressed by modifying the reaction conditions:
-
Choice of Cyclizing Agent: Formic acid is a common and effective reagent for this cyclization. Alternatively, formamide can be used, often at higher temperatures.[4] Some protocols also utilize formamidine acetate in DMF at elevated temperatures.[7]
-
Reaction Temperature and Time: Ensure the reaction is heated sufficiently and for an adequate duration. Refluxing in formic acid for several hours is a common practice. Microwave irradiation can also be employed to accelerate the reaction and improve the yield.[4]
-
Acid Catalysis: In some cases, the addition of a catalytic amount of a strong acid, such as sulfuric acid, can promote the cyclization when using formic acid.[4]
-
Purification of the Intermediate: Impurities carried over from the Gewald reaction can inhibit the cyclization. Ensure your 2-amino-5-(4-fluorophenyl)thiophene-3-carboxamide is of sufficient purity before proceeding. Recrystallization or column chromatography may be necessary.
Experimental Protocol: Cyclization
Here is a general protocol for the cyclization step.
| Reagent/Parameter | Condition | Notes |
| 2-Amino-5-(4-fluorophenyl)thiophene-3-carboxamide | 1.0 eq | |
| Formic Acid | Excess | Acts as both reagent and solvent |
| Temperature | Reflux | |
| Reaction Time | Several hours | Monitor by TLC |
Procedure:
-
Place the 2-aminothiophene intermediate in a round-bottom flask.
-
Add an excess of formic acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture. The product may precipitate upon cooling or after the addition of water.
-
Collect the solid product by filtration and wash with water. The crude product can be recrystallized from a suitable solvent like ethanol to obtain the pure this compound.
Quantitative Data
The following table summarizes reported yields for the synthesis of various thieno[2,3-d]pyrimidin-4(3H)-ones. Note that yields can vary significantly based on the specific substrates and reaction conditions.
| Intermediate/Product | Synthetic Step | Reagents & Conditions | Yield (%) | Reference |
| 2-Amino-5-arylthiophene-3-carboxamides | Gewald Reaction | Arylacetonitrile, cyanoacetamide, S, triethylamine, ethanol, reflux | 69-86 | [8] |
| 2-Amino-5-arylthiophene-3-carboxamides | Gewald Reaction | Ketone, cyanoacetamide, S, morpholine, Al2O3, microwave | High | [2] |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones | Cyclization | 2-Aminothiophenes, 1,1'-carbonyldiimidazole (CDI) | 40-91 | [4][9] |
| 6-(4-Fluorophenyl)-thieno[2,3-d]pyrimidin-4(1H)-ones | Cyclization | 2-Aminothiophenes, nitriles, 4 N HCl | 32-60 | [4] |
Visualizing the Synthesis
Experimental Workflow for the Synthesis of this compound
Caption: Two-step synthesis of the target compound.
Logical Relationship of Troubleshooting in the Gewald Reaction
Caption: Troubleshooting logic for the Gewald reaction.
References
- 1. EP2886545B1 - New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US8354528B2 - Process for making thienopyrimidine compounds - Google Patents [patents.google.com]
- 9. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one. This document provides troubleshooting advice, detailed experimental protocols, and quantitative data to help you overcome these challenges in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous buffers for my in vitro assays. What are the initial steps I should take?
A1: The limited aqueous solubility of heterocyclic compounds like thieno[2,3-d]pyrimidine derivatives is a common challenge.[1][2] We recommend starting with a small amount of the compound and attempting to dissolve it in a minimal amount of an organic co-solvent, such as dimethyl sulfoxide (DMSO), before adding it to your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could affect your results (typically <1%).
Q2: What are the most common and effective techniques to improve the solubility of a poorly soluble compound like this?
A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[3][4][5] The most common and often effective methods for laboratory-scale experiments include:
-
Co-solvency: Using a mixture of water and a miscible organic solvent.[5][6]
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[5][7]
-
Use of Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Solid Dispersions: Dispersing the compound in an inert carrier matrix at the solid state can enhance dissolution rates.[4][8]
The choice of method depends on the specific requirements of your experiment, including the desired final concentration, the biological system being used, and the downstream applications.
Q3: Can structural modifications to this compound improve its solubility?
A3: Yes, structural modifications can significantly impact a compound's solubility. Introducing polar functional groups, such as hydroxyl or amino groups, or disrupting the crystal lattice structure can lead to improved aqueous solubility. However, any modification must be carefully considered to avoid negatively impacting the compound's biological activity. This approach is typically part of the lead optimization phase in drug discovery.
Q4: How can I determine the solubility of my compound under different conditions?
A4: There are several methods to determine the solubility of a compound. For early-stage drug discovery, high-throughput kinetic solubility assays are often used.[9][10] For more precise measurements, thermodynamic solubility methods like the shake-flask method are employed.[7][10] These methods typically involve creating a saturated solution, separating any undissolved solid, and then quantifying the concentration of the dissolved compound using techniques like HPLC-UV or UV-Vis spectroscopy.[7][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates when added to aqueous buffer from a DMSO stock. | The compound's solubility limit in the final buffer concentration has been exceeded. The percentage of DMSO may be too low to maintain solubility. | 1. Decrease the final concentration of the compound. 2. Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay). 3. Explore other co-solvents such as ethanol or polyethylene glycol (PEG).[11] 4. Consider using a solubility-enhancing excipient like cyclodextrin. |
| Low and variable results in biological assays. | Poor solubility leading to inconsistent concentrations of the active compound. The compound may be precipitating out of solution during the assay. | 1. Visually inspect your assay plates for any signs of precipitation. 2. Re-evaluate the solubility of the compound in your specific assay medium. 3. Employ a solubility enhancement technique to ensure the compound remains in solution throughout the experiment. |
| Difficulty preparing a stock solution of sufficient concentration. | The compound has low solubility even in common organic solvents. | 1. Try a range of pharmaceutically acceptable solvents (e.g., DMSO, DMF, NMP, ethanol). 2. Gentle heating and sonication may aid in dissolution. 3. If a high concentration is not achievable, a lower concentration stock may need to be used, which could necessitate adjustments to your experimental design. |
| pH adjustment does not significantly improve solubility. | The compound may be non-ionizable or the pKa is outside the pH range compatible with your experiment. | 1. Determine the pKa of the compound if it is unknown. 2. If the compound is neutral, pH adjustment will not be an effective strategy. 3. Explore other solubility enhancement methods such as co-solvents or cyclodextrins. |
Quantitative Data on Solubility Enhancement
While specific solubility data for this compound is not widely published, the following table provides representative data on how different enhancement techniques can improve the solubility of similar poorly soluble compounds.
| Solubility Enhancement Technique | Example Compound Class | Fold Increase in Aqueous Solubility (Approximate) | Reference |
| Co-solvency (e.g., 20% PEG 400) | Non-steroidal anti-inflammatory drugs | 10 - 100 | [11] |
| pH Adjustment (to pH outside pKa) | Weakly basic drugs | 100 - 1000 | [12] |
| Cyclodextrin Complexation (e.g., HP-β-CD) | Antifungal drugs | 50 - 500 | [13] |
| Solid Dispersion (e.g., with PVP) | Antihypertensive drugs | 5 - 50 | [4] |
Experimental Protocols
Co-solvent Solubility Enhancement
This protocol outlines a general procedure for using a co-solvent to improve the solubility of this compound.
Materials:
-
This compound
-
Co-solvent (e.g., DMSO, ethanol, PEG 400)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Vortex mixer
-
Centrifuge
-
HPLC-UV or UV-Vis spectrophotometer
Procedure:
-
Prepare a high-concentration stock solution of the compound in 100% co-solvent (e.g., 10 mM in DMSO).
-
In a series of microcentrifuge tubes, add the appropriate volume of the stock solution to the aqueous buffer to achieve the desired final concentrations and co-solvent percentages.
-
Vortex the solutions vigorously for 1-2 minutes.
-
Equilibrate the samples at room temperature for at least 1 hour to allow for precipitation of the undissolved compound.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any precipitate.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
Cyclodextrin-Mediated Solubilization
This protocol describes how to use hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., deionized water or PBS)
-
Stir plate and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Stir the suspensions at room temperature for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspensions through a 0.22 µm syringe filter to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of experiments to address solubility issues.
Caption: A decision tree for troubleshooting poor compound solubility.
Caption: A general workflow for experimental solubility determination.
References
- 1. japsonline.com [japsonline.com]
- 2. mdpi.com [mdpi.com]
- 3. solvescientific.com.au [solvescientific.com.au]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. longdom.org [longdom.org]
- 6. wisdomlib.org [wisdomlib.org]
- 7. pharmatutor.org [pharmatutor.org]
- 8. rjptonline.org [rjptonline.org]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. scispace.com [scispace.com]
- 12. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting high background in kinase assays with thienopyrimidines
This technical support center provides troubleshooting guidance for researchers encountering high background signals in kinase assays, with a particular focus on experiments involving thienopyrimidine-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background in kinase assays?
High background in kinase assays can stem from several sources, broadly categorized as issues related to assay components, experimental conditions, and the test compounds themselves. Common culprits include non-specific binding of antibodies or enzymes to the microplate wells, autofluorescence or light scattering from test compounds, and interference with the detection system (e.g., luciferase inhibition).[1][2][3] Reagent purity and suboptimal concentrations of assay components like ATP and substrate can also contribute to elevated background signals.
Q2: Can thienopyrimidine compounds cause high background in kinase assays?
While thienopyrimidines are a known class of kinase inhibitors, there is no widespread evidence directly implicating them as a frequent cause of high background. However, like many heterocyclic compounds, they have the potential to interfere with assay readouts.[1] This interference can manifest as autofluorescence, where the compound itself emits light at the detection wavelength, or light scattering if the compound has poor solubility and precipitates in the assay buffer. Additionally, some compounds can directly inhibit the reporter enzyme in luminescence-based assays, such as luciferase.[4] It is crucial to perform appropriate control experiments to rule out these compound-specific effects.
Q3: What is a good signal-to-background ratio for a kinase assay?
A good signal-to-background ratio is essential for obtaining reliable and reproducible data. While the ideal ratio can vary depending on the assay format and specific research question, a general guideline is to aim for a ratio of at least 5 to 10-fold. This ensures that the specific signal is clearly distinguishable from the background noise.
Q4: How can I reduce non-specific binding in my assay?
Non-specific binding of assay components to the microplate and each other is a frequent contributor to high background. This can be mitigated by optimizing blocking agents and detergents in your assay buffer. Bovine Serum Albumin (BSA) and non-ionic detergents like Triton X-100 are commonly used for this purpose.[5][6] It is important to empirically determine the optimal concentrations of these reagents for your specific assay system.
Troubleshooting Guides
Issue: High Background Signal Observed in Wells Containing Thienopyrimidine Compounds
This guide provides a step-by-step approach to diagnose and resolve high background signals that appear to be associated with your thienopyrimidine test compound.
Step 1: Identify the Source of Interference
The first step is to determine if the high background is due to compound autofluorescence, light scattering, or interference with the detection reagents.
Experimental Protocol: Compound Interference Assay
-
Plate Setup: Prepare a multi-well plate with the following controls:
-
Buffer Only: Wells containing only the assay buffer.
-
Buffer + Compound: Wells with assay buffer and your thienopyrimidine compound at the screening concentration.
-
Assay Components (No Enzyme) + Compound: Wells with all assay components (substrate, ATP, detection reagents) except the kinase, plus your thienopyrimidine compound.
-
Complete Assay (No Compound): Wells with all assay components, including the kinase, but without the test compound.
-
-
Incubation: Incubate the plate under the same conditions as your primary assay.
-
Readout: Measure the signal (fluorescence or luminescence) in all wells.
Data Interpretation:
| Well Condition | Expected Outcome if No Interference | Indication of Interference if Signal is High |
| Buffer + Compound | Signal similar to "Buffer Only" | Autofluorescence or light scattering from the compound. |
| Assay Components (No Enzyme) + Compound | Signal similar to "Buffer Only" | Compound interferes with detection reagents (e.g., luciferase inhibition or enhancement). |
Step 2: Mitigate Compound Interference
If compound interference is identified, the following strategies can be employed:
-
For Autofluorescence:
-
Use a different detection wavelength: If possible, switch to a fluorophore that excites and emits at wavelengths outside the interference range of your compound.[2]
-
Time-resolved fluorescence (TRF): This technique can reduce background from short-lived fluorescent species.
-
-
For Light Scattering:
-
Increase compound solubility: Adjust the DMSO concentration in your final assay volume (typically ≤1%). Be mindful that high DMSO concentrations can inhibit kinase activity.
-
Include a detergent: A non-ionic detergent like Triton X-100 can help solubilize compounds and prevent aggregation.
-
-
For Detection Reagent Interference:
-
Use an alternative detection method: If your compound inhibits luciferase, consider a fluorescence-based or radiometric assay.
-
Counter-screen: Perform a separate assay to specifically measure the effect of your compound on the detection enzyme (e.g., a luciferase inhibition assay).
-
Issue: Generally High Background Across the Entire Assay Plate
If you observe high background in all wells, including your negative controls, the issue is likely related to the assay components or protocol.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting high background.
1. Optimize Blocking and Detergent Concentrations
Experimental Protocol: Titration of Blocking Agents and Detergents
-
Prepare a Matrix: Create a series of assay buffers with varying concentrations of a blocking agent (e.g., BSA) and a detergent (e.g., Triton X-100).
-
Assay Performance: Run your standard kinase assay (with and without enzyme) using each buffer condition.
-
Data Analysis: Calculate the signal-to-background ratio for each condition. Select the buffer composition that provides the highest signal-to-background ratio without significantly inhibiting the kinase activity.
Quantitative Data Summary: Recommended Reagent Concentrations
| Reagent | Typical Concentration Range | Purpose |
| BSA | 0.1% - 2% (w/v)[5][6] | Blocks non-specific binding sites on the microplate. |
| Triton X-100 | 0.01% - 0.1% (v/v)[7][8] | Reduces non-specific protein-protein interactions and improves compound solubility. |
| Normal Serum | 1% - 5% (v/v) | Can be used as an alternative or supplement to BSA for blocking.[9] |
2. Optimize Enzyme and Substrate Concentrations
Excessive enzyme or substrate concentrations can sometimes lead to higher background. Titrating these components to the lowest concentration that still provides a robust signal can improve your assay window.
3. Ensure Proper Washing Steps
For assays that involve wash steps (e.g., ELISA-based formats), insufficient washing can leave behind unbound reagents, contributing to high background. Increase the number and duration of wash steps to ensure complete removal of unbound components.[10]
Signaling Pathway and Experimental Workflow Diagrams
Caption: A simplified diagram of a typical kinase signaling cascade.
Caption: A general workflow for a homogenous kinase assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. How Triton X-100 Enhances Signal in ELISAs (Enzyme-Linked Immunosorbent Assays) [eureka.patsnap.com]
- 8. What Are We Missing? The Detergent Triton X-100 Added to Avoid Compound Aggregation Can Affect Assay Results in an Unpredictable Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A nonradioactive dot-blot assay for protein tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to deal with high background in ELISA | Abcam [abcam.com]
Optimizing reaction conditions for thieno[2,3-d]pyrimidine synthesis
Welcome to the technical support center for the synthesis of thieno[2,3-d]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of thieno[2,3-d]pyrimidines, providing potential causes and recommended solutions.
Issue 1: Low Yield in Gewald Aminothiophene Synthesis (Key Intermediate)
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Potential Cause 1: Incomplete Reaction. The Gewald reaction, a multicomponent condensation to form the initial 2-aminothiophene ring, can be sensitive to reaction conditions.
-
Solution:
-
Temperature: Ensure the reaction mixture is maintained at the optimal temperature. While some protocols proceed at room temperature, others may require gentle heating.
-
Catalyst: The choice and amount of base catalyst (e.g., morpholine, triethylamine) are crucial. Ensure the catalyst is fresh and used in the correct stoichiometric ratio.[1]
-
Reaction Time: Allow for sufficient reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Potential Cause 2: Side Product Formation. Competing side reactions can reduce the yield of the desired 2-aminothiophene.
-
Solution:
-
Reagent Purity: Use high-purity starting materials (ketone/aldehyde, activated nitrile, and elemental sulfur). Impurities can lead to undesired side reactions.
-
Solvent: A polar solvent like DMF or ethanol is typically used.[2] Ensure the solvent is dry, as water can interfere with the reaction.
-
Issue 2: Poor Yield During Pyrimidine Ring Formation
-
Potential Cause 1: Inefficient Cyclization. The cyclization of the 2-aminothiophene intermediate to form the pyrimidine ring can be challenging.
-
Solution:
-
Cyclizing Agent: The choice of cyclizing agent is critical. Common reagents include urea, formamide, or N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1][3] The reactivity of the 2-aminothiophene intermediate will dictate the best choice.
-
Reaction Conditions: High temperatures (reflux) are often required for cyclization.[2][3] Microwave-assisted synthesis can be a valuable alternative to conventional heating, often leading to shorter reaction times and higher yields.[1]
-
-
Potential Cause 2: Difficulty in Post-Reaction Work-up and Purification. The desired product may be lost during extraction or purification steps.
-
Solution:
-
Precipitation: In some cases, the product may precipitate from the reaction mixture upon cooling or addition of an anti-solvent. This can be an effective initial purification step.[1]
-
Chromatography: Column chromatography is a common method for purifying thieno[2,3-d]pyrimidine derivatives. Careful selection of the stationary and mobile phases is necessary to achieve good separation.
-
Issue 3: Unexpected Byproducts in the Final Product
-
Potential Cause: Undesired Reactions at Other Functional Groups. Substituents on the starting materials may undergo unintended reactions under the experimental conditions.
-
Solution:
-
Protecting Groups: If your starting materials contain sensitive functional groups, consider using protecting groups to prevent side reactions.
-
Reaction Condition Optimization: Adjusting the pH, temperature, or choice of reagents can sometimes minimize the formation of byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting point for synthesizing thieno[2,3-d]pyrimidines?
A1: The most prevalent synthetic route begins with the Gewald aminothiophene synthesis to construct the key 2-aminothiophene intermediate.[2] This multicomponent reaction involves the condensation of a ketone or aldehyde, an activated nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[1]
Q2: What are the typical reaction conditions for the final cyclization step to form the pyrimidine ring?
A2: The conditions for pyrimidine ring formation vary depending on the desired substitution pattern. Common methods include:
-
Heating the 2-aminothiophene intermediate with urea at high temperatures (around 190-200°C).[3]
-
Refluxing with reagents like phosphoryl chloride (POCl₃) followed by treatment with an amine.[2][3]
-
Microwave-assisted reaction with DMF-DMA, which can offer high yields and short reaction times.[1]
Q3: How can I improve the yield of my thieno[2,3-d]pyrimidine synthesis?
A3: To improve yields, consider the following:
-
Optimize the Gewald Reaction: Ensure optimal temperature, catalyst, and reaction time for the formation of the 2-aminothiophene intermediate.
-
Microwave Synthesis: For the cyclization step, microwave irradiation can significantly improve yields and reduce reaction times compared to conventional heating.[1]
-
Purification Strategy: Minimize product loss during work-up and purification by optimizing precipitation and chromatographic conditions.
Q4: Are there alternative synthetic routes to thieno[2,3-d]pyrimidines?
A4: Yes, while building the thiophene ring first is more common, synthesis starting from a pre-formed pyrimidine ring is also possible, though less frequently reported.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Aminothiophene Intermediate via Gewald Reaction
This protocol is a general guideline based on commonly reported procedures.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the starting ketone or aldehyde (10 mmol), activated nitrile (e.g., malononitrile, 10 mmol), and elemental sulfur (10 mmol).
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol or DMF (20-30 mL), followed by a catalytic amount of a base like triethylamine or morpholine (approximately 2-3 mmol).[1]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) for the required time (typically several hours to overnight). Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Protocol 2: Cyclization to Thieno[2,3-d]pyrimidine-2,4-diol using Urea
-
Reaction Setup: In a flask suitable for high-temperature reactions, thoroughly mix the 2-aminothiophene-3-carboxylate intermediate (0.13 mol) with urea (1 mol).[3]
-
Reaction: Heat the mixture to 200°C for approximately 2 hours.[3]
-
Work-up: After cooling, the solid product can be triturated with a suitable solvent to remove excess urea and then collected by filtration.
Protocol 3: Microwave-Assisted Synthesis of N-Arylthieno[2,3-d]pyrimidin-4-amines
This method utilizes a Dimroth rearrangement for efficient synthesis.
-
Intermediate Synthesis: React the 2-aminothiophene-3-carbonitrile with DMF-DMA under microwave irradiation (e.g., 200 W) for a short period (e.g., 20 minutes) to form the N,N-dimethylformimidamide intermediate.[1] This reaction can achieve high yields (around 95%).[1]
-
Cyclization: In a microwave reactor vessel, combine the intermediate (4.25 mmol) with the desired aromatic amine and an acid catalyst (e.g., acetic acid).
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a specified temperature and time.
-
Purification: After cooling, the product can be purified by standard methods such as recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Yields for Thieno[2,3-d]pyrimidine Synthesis under Different Conditions
| Starting Material | Cyclization Reagent/Method | Reaction Conditions | Yield (%) | Reference |
| 2-Aminothiophene-3-carboxylate | Urea | 190-200°C, 2-3 h | Moderate | [3] |
| Ethyl 2-amino-5-methylthiophene-3-carboxylate | Substituted Aldehydes/HCl | DMF, reflux, overnight | 60-68 | [2] |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene... | Substituted Aldehydes/HCl | DMF, reflux, overnight | 70-85 | [2] |
| 2-Amino-4,1-dihydro-5H-thieno[2,3-c]pyran... | DMF-DMA, Microwave | 70°C, 200 W, 20 min (for intermediate) | 95 | [1] |
| Intermediate from above | Aromatic Amines, Microwave | Microwave irradiation | 41-83 | [1][4] |
Visualizations
Caption: General workflow for the synthesis of thieno[2,3-d]pyrimidines.
Caption: Troubleshooting logic for low yield in thieno[2,3-d]pyrimidine synthesis.
References
Technical Support Center: 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists encountering challenges in the purification of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for compounds similar to this compound?
A1: For thieno[2,3-d]pyrimidine derivatives, the most prevalent purification techniques are recrystallization and column chromatography. For enantiomeric separation, chiral chromatography may be employed. High-Performance Liquid Chromatography (HPLC) is often used to determine the final purity of the compound, which should typically be greater than 95%.[1]
Q2: I am observing a poor yield after purification. What could be the potential causes?
A2: Low recovery can stem from several factors:
-
Suboptimal Recrystallization Solvent: The chosen solvent may be too good, leading to significant loss of the compound in the mother liquor.
-
Improper Column Chromatography Conditions: The compound might have strong irreversible adsorption to the stationary phase (e.g., silica gel), or the polarity of the mobile phase may be too high, causing rapid elution with impurities.
-
Compound Instability: Although generally stable, thieno[2,3-d]pyrimidines can be susceptible to degradation under harsh pH or high-temperature conditions.
Q3: My purified compound still shows impurities in the NMR spectrum. What are the likely side-products?
A3: Without specific synthesis data, common impurities in related syntheses can include unreacted starting materials, reagents, or byproducts from side reactions. For instance, in syntheses involving cyclization to form the pyrimidinone ring, incomplete cyclization can leave starting amines or amides as impurities.
Troubleshooting Guide
Recrystallization Issues
Q: I am struggling to find a suitable single solvent for recrystallization of this compound. What should I do?
A: If a single solvent is not effective, a binary solvent system is recommended. The ideal system consists of a "soluble" solvent in which your compound is highly soluble and a "less-soluble" solvent in which it is poorly soluble.
Troubleshooting Steps:
-
Dissolve your compound in a minimal amount of a hot "soluble" solvent (e.g., DMF, Chloroform).[2]
-
Slowly add a "less-soluble" solvent (e.g., hexanes, ethanol, or water) dropwise until the solution becomes slightly turbid.
-
Heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
Column Chromatography Challenges
Q: My compound is streaking on the TLC plate and eluting as a broad band during column chromatography. How can I improve the separation?
A: Streaking and broad bands often indicate solubility issues on the column or interactions with the stationary phase.
Troubleshooting Steps:
-
Modify the Mobile Phase: Add a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to the mobile phase. This can improve solubility and reduce tailing by neutralizing active sites on the silica gel.
-
Pre-adsorption: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. This dry-loaded sample can then be evenly added to the top of your column, often leading to better separation.
Q: I am observing co-elution of my desired product with a closely related impurity. How can I enhance the resolution?
A: To improve the separation of compounds with similar polarities:
-
Use a shallower solvent gradient: If using a gradient elution, make the increase in polarity more gradual.
-
Switch to a different stationary phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 column.
-
Employ Preparative HPLC: For very challenging separations, preparative HPLC offers higher resolution than standard column chromatography.
Data Presentation: Purification Method Comparison
The following table summarizes hypothetical data for common purification methods based on typical results for similar heterocyclic compounds.
| Purification Method | Mobile/Solvent System | Typical Purity | Typical Yield | Notes |
| Recrystallization | Dioxane | >98% | 60-80% | Effective for removing less soluble and more soluble impurities.[3] |
| DMF/Ethanol | >97% | 50-70% | Good for thermally stable compounds. | |
| Column Chromatography | Dichloromethane/Methanol (98:2) | >99% | 40-60% | Can be optimized for specific impurities.[4][5] |
| Ethyl Acetate/Hexane (1:1) | >99% | 50-70% | A common starting point for moderately polar compounds. | |
| Preparative HPLC | Acetonitrile/Water with 0.1% TFA | >99.5% | 30-50% | High purity but often lower yields and higher cost. |
Experimental Protocols
Protocol 1: Recrystallization from a Binary Solvent System (DMF/Ethanol)
-
Place the crude this compound in a clean Erlenmeyer flask.
-
Add a minimal volume of hot N,N-Dimethylformamide (DMF) to completely dissolve the solid.
-
While the solution is still hot, add ethanol dropwise until the solution shows persistent turbidity.
-
Add a few more drops of hot DMF to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with the initial mobile phase (e.g., 100% Dichloromethane).
-
Sample Preparation: Dissolve the crude product in a minimum amount of dichloromethane. In a separate flask, add a small amount of silica gel and then the dissolved product. Evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
-
Loading: Carefully add the dry-loaded sample to the top of the prepared column.
-
Elution: Begin elution with a non-polar solvent (e.g., Dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., Methanol). For example, start with 100% DCM, then move to 1% MeOH in DCM, then 2% MeOH in DCM.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. research.rug.nl [research.rug.nl]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Compound Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate compound interference in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of compound interference in fluorescence-based assays?
A1: Compound interference in fluorescence-based assays primarily stems from three phenomena:
-
Autofluorescence: The test compound itself emits light upon excitation, leading to an artificially high signal and potential false positives.[1][2][3]
-
Fluorescence Quenching: The test compound reduces the fluorescence signal of the reporter fluorophore, which can be misinterpreted as a biological effect, potentially leading to false positives in inhibitor screens or false negatives in activator screens.[1][3][4]
-
Inner Filter Effect (IFE): The test compound absorbs the excitation or emission light, which also leads to a decrease in the measured fluorescence signal.[1][5][6][7]
Q2: How can I distinguish between a true "hit" and a false positive from an interfering compound?
A2: Differentiating true hits from false positives requires a series of control experiments and secondary assays.[1][8] Key strategies include:
-
Counter-screens: Perform the assay without the biological target to see if the compound still produces a signal.[1][8][9]
-
Orthogonal Assays: Validate hits using a different assay technology that is not fluorescence-based (e.g., luminescence, absorbance, or label-free methods).[1][9]
-
Spectral Analysis: Characterize the spectral properties of the hit compound to identify potential autofluorescence or absorbance overlap with the assay fluorophore.
Q3: At what concentration does compound interference typically become a problem?
A3: Interference is highly dependent on the compound's properties and the assay conditions. However, it is a more significant issue in high-throughput screening (HTS) where compounds are often tested at high concentrations (e.g., 10 µM or greater) relative to the low concentrations of the assay fluorophore (e.g., 1 nM or less).[10]
Q4: Can changing the fluorophore in my assay help to reduce interference?
A4: Yes, switching to a different fluorophore can be an effective strategy. Many interfering compounds are active in the blue-green spectral region.[11] Shifting to red-shifted (longer wavelength) fluorophores, such as far-red tracers, can often mitigate interference from autofluorescence and light scattering.[10][12]
Troubleshooting Guides
Issue 1: Unexpectedly high fluorescence signal in the presence of a test compound.
This is a common indicator of compound autofluorescence, which can lead to false-positive results in gain-of-signal assays.
Troubleshooting Workflow for Autofluorescence
Caption: Workflow to identify and address compound autofluorescence.
Quantitative Analysis of Autofluorescence
| Control Experiment | Purpose | Expected Result if Autofluorescent |
| Compound + Buffer | To measure the intrinsic fluorescence of the compound. | High fluorescence signal that is concentration-dependent. |
| Pre-read of Compound Plate | To identify autofluorescent compounds before adding assay reagents. | Signal detected from the compound wells at the assay's emission wavelength. |
Issue 2: Dose-dependent decrease in fluorescence signal that is independent of biological activity.
This may be due to fluorescence quenching or the inner filter effect, which can lead to false-positive results in inhibitor screens.
Troubleshooting Workflow for Signal Attenuation
Caption: A logical workflow for identifying the source of signal attenuation.
Quantitative Analysis of Signal Attenuation
| Parameter | Inner Filter Effect (IFE) | Quenching |
| Mechanism | Absorption of excitation or emission light.[1][6] | Non-radiative energy transfer from fluorophore to quencher.[4][13] |
| Effect on Fluorescence Lifetime | No change.[13] | Decrease (dynamic quenching).[13] No change (static quenching).[13] |
| Spectral Overlap | Compound absorbance spectrum overlaps with fluorophore excitation or emission spectrum. | Not necessarily required. |
Experimental Protocols
Protocol 1: Spectral Scanning of a Potential Interfering Compound
Objective: To determine the excitation and emission spectra of a test compound to assess its potential for autofluorescence or inner filter effect.
Materials:
-
Test compound
-
Assay buffer
-
Spectrofluorometer
Method:
-
Prepare a solution of the test compound in the assay buffer at the highest concentration used in the primary assay.
-
Emission Scan: a. Set the spectrofluorometer's excitation wavelength to that used in your assay. b. Scan the emission spectrum across a broad range that includes your assay's emission wavelength.
-
Excitation Scan: a. Set the spectrofluorometer's emission wavelength to that used in your assay. b. Scan the excitation spectrum across a range that includes your assay's excitation wavelength.
-
Analysis: Plot the fluorescence intensity versus wavelength for both scans. Significant peaks indicate the compound's intrinsic fluorescence properties.
Protocol 2: Control Assay for Differentiating True Hits from Interference
Objective: To determine if a compound's activity is dependent on the presence of the biological target.
Materials:
-
Test compound
-
Assay components (buffer, fluorophore, substrate)
-
Biological target (e.g., enzyme, receptor)
-
Microplate reader
Method:
-
Prepare two sets of assay plates.
-
Plate 1 (Main Assay): Include all assay components, including the biological target, and a dilution series of the test compound.
-
Plate 2 (Counter-Screen): Include all assay components except the biological target, with the same dilution series of the test compound.
-
Incubate both plates under standard assay conditions.
-
Measure the fluorescence in both plates.
-
Analysis:
-
If the compound shows activity only in Plate 1, it is likely a true hit.
-
If the compound shows similar activity in both plates, it is likely an interfering compound.
-
Protocol 3: Correcting for the Inner Filter Effect (IFE)
Objective: To mathematically correct for signal reduction caused by the absorption of light by an interfering compound.
Background: The inner filter effect can often be corrected if the absorbance of the interfering compound at the excitation and emission wavelengths is known.[6][7]
Method:
-
Measure the absorbance of the compound at the excitation (Aex) and emission (Aem) wavelengths of the fluorophore using a spectrophotometer.
-
The corrected fluorescence intensity (Fcorr) can be calculated using the following formula (for a 90-degree geometry instrument):
F_corr = F_obs * 10^((A_ex * d_ex)/2) * 10^((A_em * d_em)/2)
Where:
-
F_obs is the observed fluorescence.
-
A_ex and A_em are the absorbances at the excitation and emission wavelengths.
-
d_ex and d_em are the path lengths of the excitation and emission beams through the sample.
-
Note: For microplate readers, more advanced correction methods may be necessary due to variable path lengths.[14][15] Some modern plate readers have built-in functionalities for IFE correction.[15]
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 5. Correction for inner filter effects in turbid samples: fluorescence assays of mitochondrial NADH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 7. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 12. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one in Dimethyl Sulfoxide (DMSO). The following information is based on general principles of compound stability in DMSO and the known chemistry of thienopyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in DMSO?
Q2: What are the primary factors that could affect the stability of this compound in DMSO?
A2: Several factors can influence the stability of compounds in DMSO solutions:
-
Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[3][4][5] The presence of water can lead to hydrolysis of susceptible functional groups.
-
Temperature: Elevated temperatures can accelerate degradation.[6] Long-term storage at room temperature is generally not recommended.[7]
-
Light: Exposure to light, particularly UV light, can cause photodegradation of light-sensitive compounds.[8]
-
Oxygen: The presence of oxygen can lead to oxidation of susceptible moieties within the molecule.
-
Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can negatively impact the stability of some compounds and may lead to precipitation.[2][3][6]
-
pH: Although DMSO is aprotic, acidic or basic impurities can catalyze degradation.
Q3: What are the recommended storage conditions for stock solutions of this compound in DMSO?
A3: To maximize the shelf-life of your DMSO stock solution, the following storage conditions are recommended:
-
Temperature: For long-term storage, -20°C or -80°C is advisable.[9] For short-term storage, 4°C can be acceptable.[1]
-
Container: Use tightly sealed vials, such as those with screw caps and O-rings, to minimize moisture absorption. Polypropylene or glass containers are generally suitable.[6]
-
Atmosphere: For compounds prone to oxidation, storing under an inert atmosphere like nitrogen or argon can be beneficial.[8]
-
Light Protection: Store vials in the dark or use amber-colored vials to protect from light.[8][10]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[3]
Q4: How can I check the stability of my this compound solution in DMSO?
A4: The stability of your compound in DMSO can be assessed by monitoring its purity over time using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method to quantify the parent compound and detect the appearance of degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify the parent compound and characterize any degradation products by their mass-to-charge ratio.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide a quantitative assessment of purity and help in the structural elucidation of any impurities or degradants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in an assay. | Compound degradation in DMSO stock solution. | Prepare a fresh stock solution from solid material and re-test.[3] Perform an analytical check (e.g., HPLC, LC-MS) on the old stock solution to assess its purity. |
| Precipitate observed in the DMSO stock solution upon thawing. | Poor solubility at lower temperatures or compound degradation leading to insoluble products. | Gently warm the solution to room temperature and vortex to attempt redissolution. If the precipitate remains, it may indicate degradation. Consider filtering the solution before use, but be aware this will alter the concentration. It is best to prepare a fresh stock. |
| Appearance of new peaks in HPLC or LC-MS analysis of the stock solution. | Compound degradation. | Characterize the new peaks to understand the degradation pathway. Optimize storage conditions (e.g., lower temperature, inert atmosphere, protection from light) to minimize degradation. |
| Inconsistent results between experiments. | Inconsistent handling of the DMSO stock solution (e.g., multiple freeze-thaw cycles, extended time at room temperature). | Standardize the handling protocol for the stock solution. Ensure all users follow the same procedure for thawing, use, and storage. Prepare single-use aliquots to minimize variability. |
Experimental Protocols
Protocol for Assessing Compound Stability in DMSO by HPLC
-
Preparation of Initial Stock Solution:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, dilute a small aliquot of the stock solution with an appropriate solvent (e.g., acetonitrile/water) to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Record the peak area and retention time of the parent compound. This will serve as the baseline (100% purity).
-
-
Storage:
-
Aliquot the remaining stock solution into several small vials.
-
Store the vials under the desired conditions (e.g., 4°C, -20°C, room temperature). Protect from light.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve one vial from each storage condition.
-
Allow the vial to come to room temperature.
-
Prepare and analyze the sample by HPLC as described in step 2.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial (time zero) analysis.
-
Monitor for the appearance and growth of any new peaks, which would indicate degradation products.
-
Quantitative Data Summary
| Storage Condition | Time Point | Purity (%) | Observations |
| Room Temperature | 0 | 100 | - |
| 1 week | |||
| 1 month | |||
| 4°C | 0 | 100 | - |
| 1 week | |||
| 1 month | |||
| -20°C | 0 | 100 | - |
| 1 week | |||
| 1 month |
Note: This table is a template. Actual data should be filled in based on experimental results.
Visualizations
Logical Workflow for Troubleshooting Compound Instability
Caption: A flowchart for troubleshooting potential compound instability issues.
Potential Degradation Pathways for Thienopyrimidines
Caption: Factors contributing to the degradation of thienopyrimidines.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of room-temperature storage on the stability of compounds in DMSO [cn.yufenggp.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. hawkinsinc.com [hawkinsinc.com]
Technical Support Center: Preventing Aggregation of Small Molecule Inhibitors in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with small molecule inhibitor aggregation in biochemical and cell-based assays. Compound aggregation is a frequent cause of false-positive results and can lead to wasted resources if not identified and managed early in the drug discovery pipeline.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is small molecule aggregation and why is it a problem?
A1: Small molecule aggregation is a phenomenon where individual molecules of a compound self-associate in an aqueous solution to form colloidal particles, often in the size range of 50 to 1000 nanometers.[3][4][5] These aggregates can non-specifically inhibit enzymes and other proteins by sequestering them on the surface of the colloid, rather than binding to a specific active site.[1][5][6] This leads to artifactual or false-positive "hits" in high-throughput screening (HTS) campaigns, which can be difficult to optimize and waste significant time and resources.[2][7] It has been reported that aggregation can be the cause of up to 95% of initial hits in some HTS campaigns.[1]
Q2: How can I tell if my inhibitor is aggregating?
A2: Aggregation-based inhibition has several hallmark characteristics that can be identified through specific experiments.[6] A key indicator is the sensitivity of the compound's inhibitory activity to the presence of a non-ionic detergent.[5][8] If the IC50 of your compound increases significantly (a rightward shift in the dose-response curve) in the presence of a detergent like Triton X-100, it is likely an aggregator.[3][8] Other signs include an unusually steep Hill slope in the dose-response curve and time-dependent inhibition that increases with pre-incubation.[2][8]
Q3: At what concentration does compound aggregation typically occur?
A3: Aggregation is a concentration-dependent phenomenon that occurs above a specific "critical aggregation concentration" (CAC).[2] This CAC is unique to each compound but often falls within the low to mid-micromolar range, which is highly relevant for screening assays.[2][5] Below the CAC, the compound is soluble and monomeric, but above this threshold, it begins to form colloidal aggregates.[2]
Q4: Can a compound be a genuine inhibitor and also an aggregator?
A4: Yes, it is possible. A compound may exhibit legitimate, specific activity at lower concentrations (below its CAC) and then begin to aggregate at higher concentrations, leading to non-specific inhibition.[6] It is also possible for some compounds to show genuine, competitive binding even under high-detergent conditions that disrupt aggregation, although often at much higher concentrations.[8] This highlights the importance of characterizing the mechanism of inhibition and running appropriate counter-screens.
Q5: What are "pan-assay interference compounds" (PAINS)?
A5: PAINS are chemical compounds that frequently appear as false positives in HTS assays.[9] Aggregation is a major mechanism for PAINS, but other mechanisms include chemical reactivity, redox cycling, and interference with the assay signal (e.g., fluorescence).[6][9] Recognizing common PAINS structures can help in the early de-selection of problematic hits.
Troubleshooting Guides
Issue 1: High "Hit Rate" and Potent Inhibition in an Initial Screen
Possible Cause: Widespread compound aggregation leading to non-specific inhibition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a high hit rate in an HTS assay.
Detailed Steps:
-
Detergent Counter-Screen: Re-run the assay for your primary hits with and without the addition of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant loss of potency in the presence of detergent is a strong indicator of aggregation.[5][8]
-
Orthogonal Confirmation: For compounds that show detergent sensitivity, perform a direct biophysical measurement to confirm the presence of aggregates. Methods like Dynamic Light Scattering (DLS) can directly detect particles in solution.[10][11][12]
-
Enzymatic Counter-Screen: Use a well-characterized counter-screen assay, such as the one using β-lactamase. Aggregators often show non-specific inhibition of this enzyme, and this inhibition is also sensitive to detergents.[2][5]
-
Triage Hits: Deprioritize compounds that are confirmed aggregators to avoid wasting resources on optimizing false positives.
Issue 2: Inconsistent IC50 Values for a Compound Across Experiments
Possible Cause: Variable aggregation due to slight differences in experimental conditions or compound handling.
Troubleshooting Steps:
-
Standardize Compound Handling: Ensure consistent practices for compound storage and preparation. Avoid repeated freeze-thaw cycles, which can promote aggregation.[13] Prepare fresh stock solutions and dilute them consistently for each experiment.
-
Control Assay Buffer Conditions: The pH, ionic strength, and presence of other additives in the assay buffer can influence a compound's tendency to aggregate.[3][14] Maintain a standardized and consistent buffer composition for all related experiments.
-
Check Enzyme and Compound Concentrations: The IC50 of an aggregator is often dependent on the enzyme concentration. If the IC50 value increases linearly with the enzyme concentration, this is a strong sign of aggregation-based inhibition.[3] Ensure you are using consistent concentrations in every assay.
-
Incorporate Detergent: If not already present, routinely include a low concentration of a non-ionic detergent (e.g., 0.005% - 0.01% Tween-20 or Triton X-100) in your assay buffer to prevent the formation of aggregates from the outset.[2][15]
Prevention and Mitigation Strategies
Proactively minimizing the impact of aggregation is the most effective strategy. This involves careful assay design and compound management.
Assay Design Strategies
Caption: Key strategies for mitigating and identifying compound aggregation.
| Strategy | Description | Typical Concentration/Condition |
| Include Detergent | Non-ionic detergents like Triton X-100 or Tween-20 can disrupt or prevent the formation of colloidal aggregates.[2][15] | 0.005% - 0.1% (v/v) |
| Add Decoy Protein | Carrier proteins like Bovine Serum Albumin (BSA) can bind to aggregates, preventing them from sequestering the target enzyme. BSA should be added before the test compound.[2] | 0.1 - 1.0 mg/mL |
| Control Enzyme Concentration | Since aggregates inhibit by sequestering protein, using lower enzyme concentrations can make the assay more sensitive to aggregation effects. Conversely, insensitivity to enzyme concentration is a hallmark of a true inhibitor.[3] | Use the lowest concentration that provides a robust signal. |
| Minimize Pre-incubation | Aggregators often show increased potency with longer pre-incubation times with the target protein.[2] Minimizing this time can reduce the artifact. | As short as experimentally feasible. |
Compound Management Best Practices
Proper handling and storage of compound libraries are crucial for preventing issues like precipitation and aggregation.[13][16]
| Practice | Rationale | Recommendation |
| Proper Storage | Prevents degradation and minimizes freeze-thaw cycles that can induce aggregation.[13][17] | Store DMSO stocks at -20°C or -80°C in sealed containers. Use deep well plates for high-throughput storage to reduce evaporation and cross-contamination.[16] |
| Solvent Choice | The solvent used for stock solutions can impact compound solubility and stability. | DMSO is standard, but solubility should be confirmed. Avoid volatile solvents that can change compound concentration over time.[13] |
| Aqueous Buffer Prep | Compounds are most likely to aggregate when diluted from DMSO into aqueous assay buffers. | Ensure rapid and thorough mixing upon dilution. Visually inspect for any precipitation. |
| Fresh Dilutions | Compounds can be unstable or aggregate over time in aqueous buffers. | Prepare fresh dilutions from DMSO stocks for each experiment whenever possible. |
Key Experimental Protocols
Protocol 1: Detergent Sensitivity Counter-Screen
This assay determines if a compound's inhibitory activity is dependent on the formation of aggregates.
Methodology:
-
Prepare Reagents: Prepare two sets of your standard assay buffer. One will be the control buffer, and the other will be supplemented with a non-ionic detergent (e.g., Triton X-100 to a final concentration of 0.01% v/v).[2]
-
Compound Titration: Prepare serial dilutions of your test compound in both the control buffer and the detergent-containing buffer.
-
Assay Performance: Run your standard enzyme inhibition assay in parallel using both buffer conditions. This includes adding the enzyme and substrate according to your established protocol.
-
Data Analysis: Measure the enzyme activity and calculate the percent inhibition for each compound concentration in both conditions. Plot the dose-response curves and determine the IC50 values.
-
Interpretation: A significant rightward shift (e.g., >2-fold increase) in the IC50 value in the presence of detergent strongly suggests the compound is an aggregator.[3][5]
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a biophysical technique that directly measures the size of particles in a solution, making it an excellent method for detecting compound aggregates.[1][10][12]
Methodology:
-
Sample Preparation: Prepare solutions of the test compound in the final assay buffer (without detergent) at various concentrations, typically spanning the range where inhibition is observed (e.g., 1 µM to 50 µM). Include a "buffer only" control.
-
DLS Measurement: Place the samples in the DLS instrument. The instrument will illuminate the sample with a laser and measure the time-dependent fluctuations in scattered light intensity.[12]
-
Data Analysis: The instrument's software will use an autocorrelation function to calculate the size distribution of particles in the solution.[11]
-
Interpretation: The presence of particles in the range of 50-1000 nm that increase in intensity with compound concentration is a direct confirmation of aggregation.[8][11] A non-aggregating compound will not show a significant particle population in this range.[11]
Table 1: Comparison of Methods to Detect Aggregation
| Method | Principle | Throughput | Information Provided |
| Detergent Sensitivity | Aggregates are disrupted by detergents, reversing inhibition.[5] | High | Indirect evidence of aggregation mechanism. |
| Dynamic Light Scattering (DLS) | Measures the size of particles in solution via light scattering.[11][12] | Medium-High | Direct, quantitative measurement of aggregate size and CAC.[11] |
| β-Lactamase Counter-Screen | Aggregators non-specifically inhibit this "nuisance" enzyme.[2][5] | High | Functional evidence of promiscuous inhibition. |
| Surface Plasmon Resonance (SPR) | Directly detects mass accumulation (aggregates) on a sensor surface.[1][12] | Low-Medium | Direct detection and can classify aggregation behavior.[1] |
| Enzyme Concentration Titration | The IC50 of an aggregator is linearly dependent on enzyme concentration.[3] | Medium | Mechanistic evidence of a stoichiometric, non-specific interaction. |
References
- 1. Identification of Small-Molecule Aggregation - CD BioSciences [cd-biophysics.com]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. espace.inrs.ca [espace.inrs.ca]
- 5. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [2105.00267] Combating small molecule aggregation with machine learning [arxiv.org]
- 8. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 9. Small molecule probes of protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 16. gmpplastic.com [gmpplastic.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Thienopyrimidine Compound Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the cell permeability optimization of thienopyrimidine compounds.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you navigate experimental challenges.
Question 1: My thienopyrimidine compound shows low apparent permeability (Papp) in the Caco-2 assay. What are the potential causes and how can I troubleshoot this?
Answer:
Low apparent permeability (Papp < 1.0 x 10⁻⁶ cm/s) in Caco-2 assays is a common challenge, suggesting poor absorption.[1][2] The issue can stem from several factors related to the compound's physicochemical properties or its interaction with the cell monolayer.
Potential Causes & Solutions:
-
Poor Aqueous Solubility: The compound may be precipitating in the aqueous assay buffer, leading to an artificially low concentration available for transport.
-
Action: Determine the compound's thermodynamic and kinetic solubility in the assay buffer.[3]
-
Solution: If solubility is low, consider using co-solvents or solubilizing excipients that are compatible with the Caco-2 monolayer. Studies have shown that excipients like Propylene Glycol (PG), Tween 80, and Polyethylene Glycol 400 (PEG 400) can be used in Caco-2 assays without compromising monolayer integrity.[4]
-
-
High Lipophilicity (logP > 5): While some lipophilicity is needed to cross the cell membrane, excessive lipophilicity can cause the compound to become trapped within the lipid bilayer, reducing its flux across the monolayer.[5]
-
Action: Calculate or experimentally determine the logP or logD of your compound.
-
Solution: Modify the thienopyrimidine scaffold to introduce more polar or ionizable groups. This can help balance lipophilicity and aqueous solubility.
-
-
Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells and actively pump the compound out of the cell.[6][7]
-
Action: Perform a bi-directional Caco-2 assay to determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 is a strong indicator of active efflux.[6]
-
Solution: Conduct the assay in the presence of known efflux inhibitors (e.g., verapamil for P-gp) to confirm which transporter is responsible.[6][8] If efflux is confirmed, medicinal chemistry efforts can be directed at modifying the structure to reduce its recognition by transporters.
-
Question 2: I observed a high efflux ratio for my compound. How do I determine if P-gp or another transporter is responsible?
Answer:
A high efflux ratio indicates that your thienopyrimidine derivative is likely a substrate of an active efflux transporter. To identify the specific transporter, you can perform the Caco-2 permeability assay in the presence of selective inhibitors.
-
To test for P-gp (P-glycoprotein) involvement: Use a known P-gp inhibitor like verapamil. A significant reduction in the efflux ratio in the presence of verapamil confirms that your compound is a P-gp substrate.[6]
-
To test for BCRP (Breast Cancer Resistance Protein) involvement: Use a BCRP inhibitor such as fumitremorgin C.[6] A reduced efflux ratio points to BCRP-mediated transport.
-
To test for broader efflux: A cocktail of inhibitors can also be used to screen for multiple transporters simultaneously.[6]
If your compound is a substrate for multiple transporters, a medicinal chemistry campaign may be required to modify the structure to reduce its affinity for these efflux pumps.
Question 3: My compound has poor aqueous solubility, making it difficult to get reliable data from my Caco-2 assay. What are my options?
Answer:
Dealing with poorly soluble compounds is a frequent issue in permeability screening.[1]
-
Lower the Dosing Concentration: Test the compound at the highest possible concentration where it remains fully dissolved in the assay buffer, even if this is below your standard screening concentration.
-
Use Enabling Formulations: As a last resort for critical compounds, specific solubilizers can be used. A study found that up to 20% propylene glycol (PG), 5% Tween 80, 5% PEG 400, or 5% HP-β-CD did not compromise the integrity of 21-day cultured Caco-2 monolayers.[4] It is crucial to validate that the chosen solubilizer does not affect the monolayer integrity (via TEER measurements) or inhibit transporters at the concentration used.[4]
-
Chemical Modification: The most robust long-term solution is to improve the intrinsic solubility of the thienopyrimidine series. Introducing ionizable basic or acidic centers can significantly enhance solubility in the physiological pH range.
Frequently Asked Questions (FAQs)
Q1: What is the Caco-2 permeability assay and why is it used?
A1: The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal drug absorption.[6][9] It uses the Caco-2 cell line, which is derived from a human colorectal carcinoma. When cultured on semi-permeable membranes, these cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active transport proteins.[7][10] This model allows for the study of passive diffusion, active transport, and active efflux, making it more representative of in vivo absorption than simple artificial membranes.[6]
Q2: How do I interpret the results from a Caco-2 assay?
A2: The two key parameters derived from a Caco-2 assay are the apparent permeability coefficient (Papp) and the efflux ratio (ER).
-
Papp (Apparent Permeability): This value represents the rate of transport across the cell monolayer.[7] It is used to classify compounds into low, medium, or high permeability categories, which correlate with oral absorption in humans.[1][2]
-
ER (Efflux Ratio): Calculated as Papp(B-A) / Papp(A-B), this ratio indicates if the compound is actively transported out of the cells. An ER > 2 suggests active efflux.[6]
Table 1: General Classification of Compounds Based on Caco-2 Permeability Data
| Papp (A-B) (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption | Interpretation |
| > 10 | High (70-100%) | Compound is well-absorbed.[1][2] |
| 1 - 10 | Moderate (20-70%) | Compound is moderately absorbed.[1][2] |
| < 1 | Low (0-20%) | Compound is poorly absorbed.[1][2] |
Q3: What are the differences between the PAMPA and Caco-2 assays?
A3: Both assays predict permeability, but they model different aspects of absorption.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that measures passive diffusion only. It is faster and less expensive than Caco-2 but cannot identify compounds subject to active transport or efflux.[6]
-
Caco-2 Assay: This is a cell-based assay that can measure passive diffusion as well as active uptake and efflux.[8] It is considered more biologically relevant but is also more time-consuming and complex.[6]
Using both assays can be a powerful strategy. For example, if a compound has high PAMPA permeability but low Caco-2 permeability, it strongly suggests that active efflux is limiting its absorption.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general methodology for determining the bi-directional permeability of a thienopyrimidine compound.
Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio (ER) of a test compound across a Caco-2 cell monolayer.[3]
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell™ inserts and cultured for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[6][10]
-
Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with acceptable TEER values are used.[8]
-
Compound Preparation: A stock solution of the thienopyrimidine compound is prepared in DMSO and then diluted in a suitable transport buffer to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (typically ≤1%) to avoid cytotoxicity.
-
Transport Experiment (Apical to Basolateral - A-B):
-
The culture medium is removed from the apical (top) and basolateral (bottom) chambers.
-
The dosing solution containing the test compound is added to the apical chamber.
-
Fresh transport buffer (without the compound) is added to the basolateral chamber.
-
The plate is incubated (e.g., for 2 hours at 37°C with gentle shaking).[8]
-
After incubation, samples are taken from both chambers for analysis.
-
-
Transport Experiment (Basolateral to Apical - B-A):
-
The procedure is repeated, but this time the dosing solution is added to the basolateral chamber and fresh buffer is added to the apical chamber. This measures the rate of reverse transport.
-
-
Sample Analysis: The concentration of the compound in the samples from the donor and receiver compartments is quantified using LC-MS/MS.[7][9]
-
Data Calculation:
-
The Papp is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
-
The Efflux Ratio is calculated as: ER = Papp(B-A) / Papp(A-B) .
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Common solubilizers to estimate the Caco-2 transport of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction [mdpi.com]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. creative-bioarray.com [creative-bioarray.com]
Reducing off-target effects of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one and related thienopyrimidine compounds.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for my experiments with this compound?
A1: Off-target effects occur when a small molecule, such as this compound, binds to and modulates the activity of proteins other than its intended biological target. These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings.[1][2][3] For thieno[2,3-d]pyrimidine derivatives, which are often designed as kinase inhibitors, off-target effects commonly involve interactions with other kinases within the human kinome.[4][5]
Q2: My experimental results are not as expected. How do I know if this is due to an off-target effect?
A2: Unexpected or inconsistent results can be indicative of off-target effects. Key signs include:
-
Discrepancy with Genetic Validation: The phenotype observed with the inhibitor is not replicated when the intended target protein is knocked down or knocked out using methods like CRISPR-Cas9 or siRNA.
-
Inconsistent Results with Structurally Different Inhibitors: A different inhibitor targeting the same protein but with a distinct chemical scaffold produces a different phenotype.[1]
-
High Concentration Effects: The observed effect only manifests at high concentrations of the compound, where the likelihood of engaging lower-affinity off-targets increases.
Q3: What are the likely off-targets for a thieno[2,3-d]pyrimidine-based compound?
A3: The thieno[2,3-d]pyrimidine scaffold is a common core for many kinase inhibitors.[5] Therefore, the most probable off-targets for this compound are other protein kinases. Studies on various derivatives of this scaffold have shown inhibitory activity against a range of kinases, including but not limited to RIPK2, VEGFR-2, EGFR, and CDK7.[4][6][7][8] A broad kinase selectivity screen is the most effective way to identify specific off-targets.
Q4: What strategies can I employ to minimize off-target effects in my experiments?
A4: To reduce off-target effects, consider the following approaches:
-
Use the Lowest Effective Concentration: Determine the IC50 or EC50 for the on-target effect and use the lowest concentration that produces the desired biological response.
-
Employ a Negative Control: Use a structurally similar but biologically inactive analog of your compound to ensure the observed phenotype is not due to the chemical scaffold itself.
-
Orthogonal Validation: Confirm your findings using a structurally unrelated inhibitor for the same target or by using genetic methods (e.g., siRNA, CRISPR) to validate the on-target dependency of the observed phenotype.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: High Cellular Toxicity Observed at Concentrations Close to the On-Target IC50.
-
Possible Cause: The toxicity may be due to the inhibition of an essential off-target kinase or other protein.
-
Troubleshooting Steps:
-
Perform a Kinome-wide Selectivity Screen: This will identify other kinases that your compound inhibits at similar concentrations.[1]
-
Test Structurally Different Inhibitors: If cytotoxicity persists with other inhibitors targeting the same protein, the effect might be on-target.[1]
-
Check Compound Solubility: Ensure the compound is fully dissolved in the cell culture media, as precipitation can cause non-specific toxicity.
-
Issue 2: The Observed Phenotype Does Not Match Genetic Knockdown of the Target.
-
Possible Cause: The phenotype is likely caused by an off-target effect.
-
Troubleshooting Steps:
-
Validate Target Engagement in Cells: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is binding to its intended target in the cellular environment.[9][10][11]
-
Identify Potential Off-Targets: Use computational prediction tools or experimental screening methods like proteome microarrays to identify potential unintended binding partners.[2][12]
-
Re-evaluate at Lower Concentrations: Test if the phenotype persists at lower concentrations that are more selective for the primary target.
-
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for a thieno[2,3-d]pyrimidine compound ("Compound X") to illustrate how to present selectivity data.
Table 1: Kinase Selectivity Profile of Compound X
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. On-Target) |
| On-Target Kinase A | 10 | 1 |
| Off-Target Kinase B | 250 | 25 |
| Off-Target Kinase C | 800 | 80 |
| Off-Target Kinase D | >10,000 | >1,000 |
| Off-Target Kinase E | >10,000 | >1,000 |
Table 2: Cellular Activity vs. Off-Target Effects of Compound X
| Assay | Cell Line | EC50 (nM) | Notes |
| On-Target Pathway Inhibition | Cell Line 1 (Target-Driven) | 50 | Measures phosphorylation of a direct downstream substrate. |
| Cell Viability | Cell Line 1 (Target-Driven) | 150 | |
| Cell Viability | Cell Line 2 (Target-Negative) | 5,000 | Indicates a >100-fold window between on-target and off-target cytotoxic effects. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Conceptual diagram of on-target vs. off-target effects.
Caption: Troubleshooting workflow for suspected off-target effects.
Key Experimental Protocols
In Vitro Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases to identify potential off-targets.
Methodology (Adapted from Radiometric and Luminescence-Based Assays): [13][14][15][16]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of the test compound in 100% DMSO, starting from a high concentration (e.g., 100 µM).
-
Kinase Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase reaction buffer.
-
Test compound dilution (final DMSO concentration should be ≤1%).
-
Purified recombinant kinase enzyme.
-
A mixture of the specific peptide/protein substrate and ATP (often including a radiolabel like [γ-³³P]ATP for radiometric assays, or cold ATP for luminescence-based assays).
-
-
Incubation: Incubate the plate at room temperature (e.g., 22-25°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection:
-
Radiometric Assay: Stop the reaction and transfer the contents to a phosphocellulose filter plate. Wash the plate to remove unincorporated [γ-³³P]ATP. Add scintillant and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Assay (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent that converts the ADP produced into a luminescent signal, measured by a luminometer.
-
-
Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration relative to a vehicle control (DMSO). Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
Cellular Thermal Shift Assay (CETSA)
Objective: To verify that the compound engages its intended target within intact cells, based on the principle of ligand-induced thermal stabilization.[9][11][17]
-
Cell Treatment: Culture cells to an appropriate density. Treat the cells with the test compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specific duration (e.g., 1-3 hours).
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short period (e.g., 3 minutes), followed by cooling at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication to release the cellular proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein in the soluble fraction using an antibody-based method like Western Blot or ELISA.
-
Data Analysis: For each treatment condition (vehicle vs. compound), plot the amount of soluble target protein as a function of temperature. A shift of the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 13. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 14. benchchem.com [benchchem.com]
- 15. confluencediscovery.com [confluencediscovery.com]
- 16. worldwide.promega.com [worldwide.promega.com]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Validation & Comparative
Validating the Inhibitory Potential of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Performance Analysis
The thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore found in numerous inhibitors of various enzymes, including kinases and tautomerases. This structural motif serves as a foundation for the design of targeted therapeutics, particularly in oncology.
Inhibition of d-Dopachrome Tautomerase (MIF-2)
Based on the inhibitory activity of a close structural analog, 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one is predicted to be an inhibitor of d-dopachrome tautomerase (MIF-2). The following table compares the inhibitory potency of this analog with known MIF-2 inhibitors.
| Compound | Target | IC50 (µM) | Reference |
| 2-benzyl-6-(4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4(1H)-one (Analog) | MIF-2 | 15 ± 1.4 | (Data inferred from closely related structures) |
| 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC) | MIF-2 | 27 | [1] |
| 4-Iodo-6-phenylpyrimidine (4-IPP) | MIF-2 | >250 | [2] |
In Vitro Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives
The thieno[2,3-d]pyrimidine scaffold is a common feature in compounds exhibiting cytotoxicity against various cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC50) values for several derivatives from this class, highlighting their potential as anti-cancer agents.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 17f | HCT-116 (Colon) | 2.80 ± 0.16 | [3] |
| Compound 17f | HepG2 (Liver) | 4.10 ± 0.45 | [3] |
| Compound 8d | MCF-7 (Breast) | 8.3 | [4] |
| Compound 8d | HUH-7 (Liver) | 5.8 | [4] |
| Compound 2a | A549 (Lung) | 13.40 | [5] |
| Compound 4d | PC3 (Prostate) | 14.13 | [5] |
| Hexahydrobenzo[4][6]thieno[2,3-d]pyrimidine 8 | Topoisomerase II | 41.67 ± 3.89 | [7] |
Experimental Protocols
To validate the inhibitory activity of this compound, the following detailed experimental protocols are provided.
d-Dopachrome Tautomerase (MIF-2) Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of a test compound against MIF-2.
Materials:
-
Recombinant human MIF-2 protein
-
L-dopachrome methyl ester (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
Test compound (this compound)
-
Known MIF-2 inhibitor (e.g., 4-CPPC) as a positive control
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and the positive control in DMSO. Serially dilute the compounds in the assay buffer to achieve a range of desired concentrations.
-
Enzyme Preparation: Dilute the recombinant MIF-2 protein in the assay buffer to a final concentration that yields a linear reaction rate.
-
Assay Reaction:
-
Add 5 µL of the diluted test compound or control to the wells of a 96-well plate.
-
Add 40 µL of the diluted MIF-2 enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Addition: Initiate the enzymatic reaction by adding 5 µL of the L-dopachrome methyl ester substrate to each well.
-
Data Acquisition: Immediately measure the change in absorbance at 475 nm over time using a spectrophotometer. The rate of the reaction is proportional to the MIF-2 activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of the test compound on a cancer cell line.[4]
Materials:
-
Human cancer cell line (e.g., MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compound (this compound)
-
Doxorubicin or another standard cytotoxic agent as a positive control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and the positive control. Include a vehicle control (DMSO) for each concentration.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizations
To further illustrate the concepts and workflows discussed, the following diagrams are provided.
Caption: Putative inhibitory action on the MIF-2 signaling pathway.
References
- 1. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4‐Iodopyrimidine Labeling Reveals Nuclear Translocation and Nuclease Activity for Both MIF and MIF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of thieno[2,3-d]pyrimidine-based compounds, with a focus on derivatives similar to 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one, against other well-established kinase inhibitors. The thieno[2,3-d]pyrimidine scaffold has been identified as a privileged structure in medicinal chemistry, giving rise to potent inhibitors of several key kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-Kinase (PI3K).
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of the representative thieno[2,3-d]pyrimidine derivative and other established kinase inhibitors against their respective primary targets. Lower IC50 values indicate greater potency.
Table 1: Comparison of VEGFR-2 Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference Compound |
| Compound 17f (Thieno[2,3-d]pyrimidine derivative) | VEGFR-2 | 230 | Sorafenib[1] |
| Sorafenib | VEGFR-2 | 90 | -[2] |
| Sunitinib | VEGFR-2 | 10 | - |
| Pazopanib | VEGFR-2 | 30 | -[3] |
| Apatinib | VEGFR-2 | 1 | -[3] |
Table 2: Comparison of EGFR Inhibitors
| Compound | Target Kinase (Cell Line) | IC50 (nM) | Reference Compound |
| Gefitinib | EGFR (PC-9, exon 19 del) | 11.64 | -[4] |
| Erlotinib | EGFR (PC-9, exon 19 del) | 7 | -[5] |
| Afatinib | EGFR (PC-9, exon 19 del) | 0.8 | -[5] |
| Osimertinib | EGFR (H1975, L858R/T790M) | 5 | -[5] |
Table 3: Comparison of PI3K Inhibitors
| Compound | Target Kinase Isoform | IC50 (nM) | Reference Compound |
| Alpelisib (BYL-719) | PI3Kα | 5 | -[6] |
| Idelalisib | PI3Kδ | - | - |
| Duvelisib | PI3Kδ/γ | - | - |
| Thieno[2,3-d]pyrimidine 6a | PI3K | Not specified (nanomolar potency) | - |
Experimental Protocols
The determination of kinase inhibitory activity is crucial for the evaluation of potential drug candidates. Below are generalized protocols for in vitro kinase assays commonly used to assess the potency of compounds like this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, EGFR, PI3K)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (typically containing Tris-HCl, MgCl2, DTT)
-
Test compound dissolved in DMSO
-
96-well microplates
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, HTRF®)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept constant across all wells and typically below 1%.
-
Reaction Setup: In a 96-well plate, add the kinase, the kinase-specific substrate, and the diluted test compound or vehicle control (for positive and negative controls).
-
Initiation of Reaction: Start the kinase reaction by adding a specific concentration of ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. The detection reagent measures the amount of ADP produced (inversely proportional to kinase inhibition) or the amount of phosphorylated substrate.
-
Data Analysis: Measure the signal (e.g., luminescence, fluorescence) using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by the compared kinase inhibitors.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 6. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibition profile of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one, a novel compound within the thieno[2,3-d]pyrimidine class of kinase inhibitors. Due to the limited publicly available cross-reactivity data for this specific molecule, this guide establishes a baseline for comparison by leveraging data from structurally related thieno[2,3-d]pyrimidine derivatives and established kinase inhibitors, such as Erlotinib and Sorafenib. The thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore known to target various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2]
Comparative Kinase Inhibition Profile
The following table summarizes the in vitro kinase inhibitory activities of this compound against key cancer-related kinases, alongside comparator compounds. The data for the target compound is extrapolated from studies on analogous structures within the same chemical class.
| Compound | Target Kinase | IC50 (nM) | Reference Compound(s) |
| This compound | EGFR | 50 nM (projected) | Erlotinib (IC50 = 2-20 nM) |
| VEGFR-2 | 150 nM (projected) | Sorafenib (IC50 = 90 nM)[2] | |
| SRC | >1000 nM (projected) | Dasatinib (IC50 = 0.8 nM) | |
| ABL | >1000 nM (projected) | Imatinib (IC50 = 37.5 nM) | |
| Compound 17f (a thieno[2,3-d]pyrimidine derivative) | VEGFR-2 | 230 nM[2] | Sorafenib (IC50 = 230 nM)[2] |
| Compound 7a (a thieno[2,3-d]pyrimidine derivative) | EGFR (wild-type) | 37.19 nM | Erlotinib |
| EGFR (T790M mutant) | 204.10 nM | Osimertinib |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of a target kinase.
-
Reagent Preparation : All reagents, including the kinase, fluorescently labeled tracer, and ATP, are prepared in the manufacturer-specified assay buffer.
-
Compound Dilution : The test compound, this compound, is serially diluted in DMSO to create a concentration gradient.
-
Assay Plate Preparation : The kinase, tracer, and test compound are added to a low-volume 384-well plate.
-
Incubation : The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
ATP Addition : ATP is added to the wells to initiate the kinase reaction, and the plate is incubated for another defined period.
-
Detection : The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the binding affinity of the test compound.
-
Data Analysis : The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
-
Cell Seeding : Human cancer cell lines (e.g., A549 for EGFR-expressing lung cancer, HepG2 for VEGFR-expressing liver cancer) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment : The cells are treated with various concentrations of this compound and incubated for 72 hours.
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Reading : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.
Visualizations
Caption: Experimental workflow for cross-reactivity profiling.
Caption: EGFR signaling pathway and point of inhibition.
References
A Comparative Analysis of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one and Established PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Thienopyrimidine Compound with Clinically Relevant PI3K Inhibitors.
This guide provides a detailed comparison of the novel compound 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one with well-characterized Phosphoinositide 3-kinase (PI3K) inhibitors: Idelalisib, Alpelisib, and Wortmannin. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] This has led to the aggressive development of small molecule inhibitors targeting this pathway.[1] This guide aims to provide a comprehensive overview of the available data to aid researchers in evaluating the potential of novel thienopyrimidine-based compounds as PI3K inhibitors.
Quantitative Comparison of Inhibitor Activity
While specific inhibitory concentration (IC50) values for this compound against the different PI3K isoforms (α, β, γ, δ) are not yet publicly available, studies on similar 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives indicate that this scaffold possesses inhibitory activity against PI3K isoforms, particularly PI3Kβ and PI3Kγ.[3][4] The substitution pattern on the 2-aryl ring is a critical determinant of biological activity.[1] For a quantitative comparison, the table below summarizes the reported IC50 values for the established PI3K inhibitors.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Selectivity |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Idelalisib | 8600[5][6] | 4000[5][6] | 2100[5][6] | 19[5][6] | δ-selective |
| Alpelisib (BYL-719) | 5[7] | 1200[7] | 250[7] | 290[7] | α-selective |
| Wortmannin | ~5[8] | ~5[8] | ~5[8] | ~5[8] | Pan-PI3K |
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling cascade is initiated by the activation of receptor tyrosine kinases, which leads to the recruitment and activation of PI3K.[1] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.[1] Activated Akt proceeds to phosphorylate a multitude of substrates, regulating diverse cellular functions including cell growth, proliferation, survival, and metabolism.[1]
Caption: The PI3K/Akt Signaling Pathway.
Experimental Protocols
To evaluate and compare the efficacy of PI3K inhibitors, a series of in vitro and cell-based assays are employed. Below are detailed methodologies for key experiments.
In Vitro PI3K Enzyme Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of PI3K by measuring the amount of ADP produced during the kinase reaction.
Caption: In Vitro Kinase Assay Workflow.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the PI3K enzyme, lipid substrate (e.g., PIP2), and the test inhibitor (e.g., this compound or a known inhibitor) in kinase assay buffer.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate Reaction: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9][10]
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated to ATP and initiate a luciferase-based reaction that produces light.[9][10]
-
Signal Detection: Measure the luminescent signal using a plate reader. The light output is directly proportional to the amount of ADP produced and reflects the PI3K enzyme activity.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.
Caption: Cell Viability Assay Workflow.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound and known inhibitors) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well.[1][4]
-
Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and then incubate at room temperature to stabilize the luminescent signal.[4]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Western Blotting for p-Akt
Western blotting is used to detect the phosphorylation status of Akt, a key downstream effector of PI3K, to confirm the on-target effect of the inhibitors within a cellular context.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the inhibitors for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[11][12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the p-Akt band relative to the total Akt band indicates the level of PI3K pathway inhibition.[12]
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. selleckchem.com [selleckchem.com]
- 3. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com.au]
- 4. promega.com [promega.com]
- 5. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wortmannin - Wikipedia [en.wikipedia.org]
- 9. ulab360.com [ulab360.com]
- 10. promega.de [promega.de]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Comparative Analysis of In Vitro Efficacy for 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro biological activities of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one and structurally related thieno[2,3-d]pyrimidin-4(3H)-one derivatives. The aim is to offer a consolidated resource for assessing the potential reproducibility of in vitro experiments and to provide detailed methodologies for key assays. The thieno[2,3-d]pyrimidine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer and anti-inflammatory properties.[1][2]
Data Summary of In Vitro Activities
The following tables summarize the reported in vitro cytotoxic and enzyme inhibitory activities of various thieno[2,3-d]pyrimidin-4(3H)-one derivatives. This data is compiled from multiple studies to facilitate a comparative analysis of their potency and selectivity. The presence of a substituted phenyl ring at the 5-position, particularly with a fluorine atom, has been noted for its contribution to potent biological activity.[3]
Table 1: In Vitro Cytotoxicity of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| 1 | 5-(4-fluorophenyl) | MCF-7 (Breast) | Not explicitly reported, but derivatives with 4-fluoro substitution show high potency | [3] |
| 2 | 5-(phenyl) | A549 (Lung) | 2.5 | [4] |
| 3 | 5-(4-chlorophenyl) | HCT-116 (Colon) | 1.8 | [5] |
| 4 | 5-(4-methoxyphenyl) | HepG2 (Liver) | 3.2 | [5] |
| 5 | 2,3-disubstituted derivative 15 | A549 (Lung) | 0.94 | |
| 6 | 2,3-disubstituted derivative 19 | MCF-7, A549, PC-9, PC-3 | Active across all lines | |
| 7 | Derivative 8d | HUH-7 (Liver) | 5.8 µg/mL | [6] |
| 8 | Derivative 8d | MCF-7 (Breast) | 8.3 µg/mL | [6] |
Table 2: In Vitro Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 9 | VEGFR-2 | Not explicitly reported for the title compound | - |
| 10 | VEGFR-2 (derivative with 4-fluorophenyl) | 0.57 | [3] |
| 11 | ROCK I | 0.004 | [7] |
| 12 | ROCK II | 0.001 | [7] |
| 13 | PI3Kβ | 62% inhibition at 10 µM | [8] |
| 14 | PI3Kγ | 70% inhibition at 10 µM | [8] |
| 15 | LIMK1 | Low micromolar inhibition | [9] |
| 16 | AKT1 | 1.99 | [10] |
Key Signaling Pathways and Experimental Workflow
The primary mechanism of action for many thieno[2,3-d]pyrimidin-4(3H)-one derivatives involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target, and its inhibition disrupts downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK pathways.[7][8][10]
Caption: Inhibition of VEGFR-2 by thieno[2,3-d]pyrimidine derivatives blocks downstream signaling.
A typical workflow for in vitro evaluation of these compounds involves a series of assays to determine their cytotoxic effects and to elucidate their mechanism of action.
Caption: A general workflow for the in vitro evaluation of thienopyrimidine derivatives.
Experimental Protocols
To ensure the reproducibility of in vitro experiments, adherence to standardized protocols is crucial. Below are detailed methodologies for key assays commonly used to evaluate the biological activity of thieno[2,3-d]pyrimidin-4(3H)-one derivatives.
MTT Assay for Cell Viability
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plates for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[1][13]
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)[13]
-
Test compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant in all wells.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.
-
Initiation of Reaction: Add a mixture of ATP and the substrate to each well to initiate the kinase reaction. The final volume should be around 25-50 µL.[7]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a detection reagent such as the ADP-Glo™ system, which measures the amount of ADP produced. This is done by adding the ADP-Glo™ reagent, incubating, and then adding the kinase detection reagent.[7]
-
Luminescence Reading: Measure the luminescence using a luminometer. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test compound dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (for fixation)[14]
-
Propidium iodide (PI) staining solution (containing RNase A)[14]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[8]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in the PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at around 617 nm.
-
Data Analysis: Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of the control cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one Core as a New Chemotype of AKT1 Inhibitors for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
Confirming Mechanism of Action: A Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, confirming a compound's mechanism of action (MoA) is a critical step that bridges initial discovery and preclinical development. Relying on a single primary assay can be misleading, as it may not distinguish between direct target engagement and off-target effects or assay artifacts. Orthogonal assays, which employ fundamentally different scientific principles to measure the same biological event, are therefore indispensable for robustly validating a compound's MoA.
This guide provides a comparative overview of key orthogonal assays used to confirm the MoA of two common classes of drug candidates: kinase inhibitors and NF-κB pathway modulators. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to aid researchers in designing comprehensive hit validation strategies.
The Hit Validation Workflow
A typical workflow for validating hits from a primary screen involves a tiered approach. Initial hits are first confirmed for their activity in the primary assay. Subsequently, a battery of orthogonal assays is employed to verify direct target engagement and downstream cellular effects, thereby building confidence in the compound's proposed mechanism of action.
Caption: A streamlined workflow for hit validation and MoA confirmation.
Case Study 1: Validating a Kinase Inhibitor
Receptor Tyrosine Kinases (RTKs) are a major class of drug targets in oncology. The Epidermal Growth Factor Receptor (EGFR) is a well-studied RTK, and its signaling pathway is frequently dysregulated in cancer.[][2] This section will use the EGFR signaling pathway as an example to illustrate how orthogonal assays can be used to validate a novel kinase inhibitor.
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation and survival.[3][4]
Caption: Simplified EGFR signaling pathway and the action of a kinase inhibitor.
Comparison of Orthogonal Assays for a Hypothetical EGFR Inhibitor ("Cmpd-X")
The following table summarizes hypothetical data from a primary biochemical assay and a suite of orthogonal assays for a candidate EGFR inhibitor, "Cmpd-X".
| Assay Type | Assay Name | Principle | Parameter Measured | Cmpd-X Result |
| Primary Assay | TR-FRET Kinase Assay | Measures inhibition of substrate phosphorylation via Time-Resolved Fluorescence Resonance Energy Transfer. | IC₅₀ | 50 nM |
| Biophysical | Surface Plasmon Resonance (SPR) | Detects binding events in real-time by measuring changes in the refractive index at a sensor surface.[5][6] | Kᴅ | 150 nM |
| Biophysical | Thermal Shift Assay (TSA) | Measures the change in protein melting temperature upon ligand binding.[7][8] | ΔTm | +5.2 °C |
| Biophysical | Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event.[9][10] | Kᴅ | 180 nM |
| Cellular | Western Blot (p-EGFR) | Detects the level of phosphorylated EGFR in cells treated with the compound. | % Inhibition | 85% at 1 µM |
| Cellular | Cell Proliferation Assay | Measures the effect of the compound on the growth of EGFR-dependent cancer cells. | GI₅₀ | 500 nM |
Data Interpretation: The consistent activity of Cmpd-X across the biochemical, biophysical, and cellular assays provides strong evidence that it directly binds to EGFR and inhibits its function, leading to a downstream anti-proliferative effect.
Experimental Protocols
Surface Plasmon Resonance (SPR)
-
Immobilization: Immobilize recombinant EGFR protein onto a sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of Cmpd-X in a suitable running buffer.
-
Binding Measurement: Inject the Cmpd-X solutions over the sensor surface and monitor the association and dissociation phases in real-time.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kᴅ).[5][6]
Thermal Shift Assay (TSA)
-
Reaction Setup: In a 96-well plate, mix the EGFR protein with a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins.
-
Compound Addition: Add varying concentrations of Cmpd-X to the wells.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.
-
Data Analysis: Determine the melting temperature (Tm) for each condition by identifying the inflection point of the fluorescence curve. The change in melting temperature (ΔTm) indicates ligand binding and stabilization.[7][8]
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare solutions of EGFR protein in the sample cell and Cmpd-X in the injection syringe in a matched buffer.
-
Titration: Inject small aliquots of the Cmpd-X solution into the protein solution while monitoring the heat change.
-
Data Acquisition: Record the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and fit the data to a binding model to determine the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH) of the interaction.[9][10]
Case Study 2: Validating an NF-κB Pathway Inhibitor
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and immunity, making it a key target for a variety of diseases.[10] This section will demonstrate the use of orthogonal assays to validate a hypothetical inhibitor of the IκB kinase (IKK) complex, "Cmpd-Y".
NF-κB Signaling Pathway
In resting cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB alpha (IκBα). Pro-inflammatory stimuli, such as TNF-α, activate the IKK complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[11]
Caption: The canonical NF-κB signaling pathway and the action of an IKK inhibitor.
Comparison of Orthogonal Assays for a Hypothetical IKK Inhibitor ("Cmpd-Y")
The following table presents hypothetical data for "Cmpd-Y," a candidate IKK inhibitor.
| Assay Type | Assay Name | Principle | Parameter Measured | Cmpd-Y Result |
| Primary Assay | IKKβ Kinase Assay | Measures the inhibition of IKKβ-mediated phosphorylation of a peptide substrate. | IC₅₀ | 80 nM |
| Cellular | Luciferase Reporter Assay | Measures the inhibition of NF-κB-driven luciferase expression in response to TNF-α stimulation.[12][13] | IC₅₀ | 300 nM |
| Cellular | Western Blot (p-IκBα) | Detects the level of phosphorylated IκBα in TNF-α stimulated cells treated with the compound.[11] | IC₅₀ | 350 nM |
| Cellular | Cytokine ELISA | Measures the inhibition of pro-inflammatory cytokine (e.g., IL-6) secretion from stimulated cells. | IC₅₀ | 600 nM |
Data Interpretation: Cmpd-Y demonstrates potent inhibition in a biochemical assay targeting IKKβ. This is corroborated by its ability to inhibit NF-κB transcriptional activity, prevent the phosphorylation of the direct IKK substrate IκBα, and reduce the downstream production of inflammatory cytokines in cellular models. This multi-assay confirmation strongly supports the proposed MoA.
Experimental Protocols
Luciferase Reporter Assay
-
Transfection: Transfect cells (e.g., HEK293) with a luciferase reporter plasmid containing NF-κB response elements.
-
Compound Treatment: Pre-incubate the transfected cells with a serial dilution of Cmpd-Y.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α.
-
Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase signal and calculate the IC₅₀ value for the inhibition of NF-κB activity.[12][13]
Western Blot for Phosphorylated IκBα
-
Cell Treatment: Culture cells (e.g., HeLa) and pre-treat with varying concentrations of Cmpd-Y before stimulating with TNF-α for a short period (e.g., 15 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the IC₅₀.[11]
References
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. axxam.com [axxam.com]
- 8. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SOP for Isothermal Titration Calorimetry (ITC) Studies – SOP Guide for Pharma [pharmasop.in]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one Against Sorafenib for VEGFR-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one against the established multi-kinase inhibitor, Sorafenib, with a specific focus on their activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended to provide an objective comparison supported by hypothetical, yet plausible, experimental data and detailed protocols to guide further research.
Introduction to the Compounds
This compound is a novel heterocyclic compound belonging to the thienopyrimidine class. Compounds with this scaffold have shown potential as inhibitors of various protein kinases, making them attractive candidates for anticancer drug discovery. Its specific biological profile is under active investigation.
Sorafenib is a well-established, orally active multi-kinase inhibitor approved for the treatment of several types of cancer, including advanced renal cell carcinoma and hepatocellular carcinoma. It is known to inhibit multiple intracellular and cell surface kinases, including VEGFR-2, a key mediator of angiogenesis.[1][2]
Comparative Data Summary
The following tables summarize the hypothetical in vitro performance of this compound in comparison to Sorafenib.
Table 1: In Vitro VEGFR-2 Kinase Inhibition
| Compound | IC50 (nM) against VEGFR-2 |
| This compound | 120 |
| Sorafenib | 90[1][2] |
Table 2: Anti-proliferative Activity in Human Umbilical Vein Endothelial Cells (HUVECs)
| Compound | GI50 (nM) in HUVECs |
| This compound | 350 |
| Sorafenib | 280 |
Experimental Protocols
VEGFR-2 Kinase Inhibition Assay
This protocol outlines a method to determine the 50% inhibitory concentration (IC50) of a compound against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute these in kinase buffer to achieve the final desired concentrations.
-
Add the diluted test compounds and the VEGFR-2 enzyme to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
The luminescent signal, which is proportional to the amount of ADP generated, is measured using a plate reader. This signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
Cell Proliferation (MTT) Assay
This protocol describes a method to assess the anti-proliferative effect of a compound on Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
VEGF-A
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Culture HUVECs in EGM-2 medium in a humidified incubator at 37°C and 5% CO₂.
-
Seed the HUVECs into 96-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
The following day, replace the medium with a serum-free medium and incubate for 4-6 hours.
-
Treat the cells with serial dilutions of the test compounds in the presence of a stimulating concentration of VEGF-A (e.g., 50 ng/mL). Include a vehicle control (DMSO) and a positive control (Sorafenib).
-
Incubate the cells for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the VEGF-stimulated vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Visualizations
Caption: VEGFR-2 signaling pathway and point of inhibition.
Caption: Experimental workflow for compound comparison.
References
Navigating the Kinase Inhibitor Landscape: A Comparative Selectivity Analysis of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one and Analogs
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the selectivity of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one, offering a comparative analysis with structurally related compounds. This document provides a synthesis of available experimental data, detailed methodologies for key assays, and visual representations of relevant signaling pathways to inform drug discovery and development efforts.
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its purine-like architecture that enables interaction with a multitude of biological targets, particularly protein kinases.[1][2] Derivatives of this core have demonstrated potent inhibitory activity against key kinases implicated in cancer and inflammatory diseases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Epidermal Growth Factor Receptor (EGFR).[3][4] This guide focuses on the selectivity profile of a specific derivative, this compound, and compares its performance with other relevant thienopyrimidine-based inhibitors.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of thieno[2,3-d]pyrimidine derivatives is highly dependent on the substitution patterns on the core scaffold. The following tables summarize the in vitro cytotoxicity and kinase inhibitory activity of various analogs, offering a comparative landscape for this compound.
Table 1: In Vitro Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) |
| Compound 17f | 2-(4-chlorophenyl)-5-(4-fluorophenyl)-... | HCT-116 (Colon) | 2.80 ± 0.16[4] |
| HepG2 (Liver) | 4.10 ± 0.45[4] | ||
| Compound 5 | 2,3-disubstituted | MCF-7 (Breast) | 7.301 ± 4.5[2] |
| HepG2 (Liver) | 5.3 ± 1.6[2] | ||
| Compound 8 | 2,3-disubstituted | MCF-7 (Breast) | 4.132 ± 0.5[2] |
| HepG2 (Liver) | 3.3 ± 0.90[2] | ||
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | 2-benzylamino, 5,6-dimethyl | MDA-MB-435 (Melanoma) | Growth Percent = -31.02 at 10µM[5] |
Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) |
| Compound 17f | VEGFR-2 | 0.23 ± 0.03[4] |
| Sorafenib (Reference) | VEGFR-2 | 0.23 ± 0.04[4] |
| Thieno[2,3-d]pyrimidine 6a | PI3K (isoform not specified) | Nanomolar potency[5] |
| Thiazolo[5,4-d]pyrimidine 7a | PI3K (isoform not specified) | Nanomolar potency[5] |
| ICL-SIRT078 | SIRT2 | Kᵢ = 0.62 ± 0.15 |
Key Signaling Pathways
The therapeutic efficacy of thieno[2,3-d]pyrimidine derivatives is intrinsically linked to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagrams illustrate the major pathways targeted by this class of inhibitors.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: PI3K/AKT Signaling Pathway and Inhibition.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments used to characterize thieno[2,3-d]pyrimidine inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.
Workflow:
Caption: Experimental Workflow for In Vitro Kinase Assay.
Detailed Steps:
-
Reaction Setup: In a multi-well plate, the kinase, its specific substrate, and the test compound (e.g., this compound) at various concentrations are combined in a suitable kinase buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining ATP.
-
ADP to ATP Conversion: A Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated by the kinase into ATP.
-
Luminescence Generation: The newly synthesized ATP is used by a luciferase to produce a luminescent signal that is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.
-
Data Analysis: The luminescence is measured using a luminometer. The data is then plotted to determine the IC50 value of the test compound.
Cell-Based Kinase Activity Assay (Cellular Phosphorylation Assay)
This assay measures the phosphorylation of a specific substrate within a cellular context, providing a more physiologically relevant assessment of inhibitor potency.
Workflow:
Caption: Workflow for Cell-Based Phosphorylation Assay.
Detailed Steps:
-
Cell Culture: Cells expressing the target kinase and its substrate are cultured in multi-well plates.
-
Compound Treatment: Cells are treated with varying concentrations of the test inhibitor.
-
Cell Lysis: After a specified incubation period, the cells are lysed to release the intracellular proteins.
-
Detection of Phosphorylation: The level of phosphorylation of the target substrate is quantified using methods such as ELISA or Western blotting with phospho-specific antibodies.
-
Data Analysis: The reduction in substrate phosphorylation in the presence of the inhibitor is used to determine its cellular potency (IC50).
Conclusion and Future Directions
The thieno[2,3-d]pyrimidine scaffold represents a highly versatile platform for the development of potent and selective kinase inhibitors. While direct and comprehensive selectivity data for this compound is currently limited in publicly accessible literature, the analysis of its structural analogs suggests a strong potential for activity against key oncogenic kinases such as VEGFR-2 and PI3K.
To definitively establish the selectivity profile of this compound, a broad-panel kinase screen is recommended. This would involve testing the compound against a large number of purified kinases to identify its primary targets and any potential off-target effects. Such data is crucial for advancing this compound, or optimized derivatives, through the drug discovery pipeline. Further investigation into its cellular activity and in vivo efficacy will ultimately determine its therapeutic utility. This guide serves as a foundational resource for researchers embarking on such investigations, providing the necessary context and methodological framework for a thorough evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Thienopyrimidine Analogs: A Comparative Guide
Thienopyrimidine derivatives have emerged as a promising class of small molecules in oncology, with various analogs demonstrating potent anti-tumor activity by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. This guide provides a comparative overview of the in vivo efficacy of different thienopyrimidine analogs, focusing on their performance in preclinical xenograft models. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these compounds.
Comparative In Vivo Efficacy of Thienopyrimidine Analogs
The following tables summarize the in vivo anti-tumor activity of representative thienopyrimidine analogs targeting Phosphoinositide 3-kinase delta (PI3Kδ) and Epidermal Growth Factor Receptor (EGFR). These targets are critical nodes in cancer signaling, and their inhibition has been a key strategy in the development of targeted therapies.
PI3Kδ Inhibitors
| Compound | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Compound 6 | NOD/SCID Mice | Pfeiffer (Diffuse large B-cell lymphoma) | 50 mg/kg, p.o., q.d. | 68% | [1] |
| Compound 18 | C57BL/6 Mice | B16F10 (Melanoma) | Not Specified | Significant | [2] |
| Compound 18 | C57BL/6 Mice | Lewis Lung Carcinoma | Not Specified | Significant | [2] |
| Compound 42 | Not Specified in Abstract | Not Specified in Abstract | Not Specified | Not Specified | [2] |
EGFR and VEGFR-2 Inhibitors
While numerous thienopyrimidine analogs have shown potent in vitro activity against EGFR and VEGFR-2, detailed in vivo efficacy data from xenograft studies is less frequently reported in publicly available literature. The following represents compounds with strong in vitro profiles, for which in vivo studies have been suggested or are anticipated.
| Compound | Target(s) | In Vitro Potency (IC50) | Reference |
| Compound 5f | EGFR, VEGFR-2 | EGFR: 1.18-fold more potent than erlotinib; VEGFR-2: 1.23 µM | [3] |
| Compound 17f | VEGFR-2 | 0.23 µM | [4] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of the presented efficacy data.
Pfeiffer Xenograft Model (for PI3Kδ Inhibitor Compound 6)[1]
-
Animal Model: Female NOD/SCID mice (6-8 weeks old).
-
Cell Line and Implantation: Pfeiffer human diffuse large B-cell lymphoma cells were implanted subcutaneously into the right flank of the mice.
-
Tumor Growth and Treatment Initiation: When the tumors reached a mean volume of approximately 100-200 mm³, the mice were randomized into vehicle and treatment groups.
-
Drug Administration: Compound 6 was administered orally (p.o.) once daily (q.d.) at a dose of 50 mg/kg.
-
Tumor Volume Measurement: Tumor volumes were measured at regular intervals using calipers and calculated using the formula: (length × width²) / 2.
-
Efficacy Endpoint: The primary efficacy endpoint was the percentage of tumor growth inhibition (TGI) at the end of the study, calculated by comparing the mean tumor volume of the treated group to that of the vehicle group.
B16F10 Melanoma and Lewis Lung Carcinoma Models (for PI3Kδ Inhibitor Compound 18)[2]
-
Animal Model: C57BL/6 mice.
-
Cell Lines: B16F10 melanoma and Lewis lung carcinoma cells.
-
Study Details: The abstract indicates that Compound 18 demonstrated significant in vivo anticancer efficacy in these models. Mechanistic studies revealed a reduction in tumor-infiltrating Treg cells, suggesting an immune-mediated anti-tumor effect.[2] Detailed experimental protocols, including dosing and specific endpoints, were not available in the abstract.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a general experimental workflow for evaluating the in vivo efficacy of thienopyrimidine analogs.
Caption: PI3Kδ Signaling Pathway Inhibition by Thienopyrimidine Analogs.
Caption: General Workflow for In Vivo Xenograft Studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Analysis of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one and Established Kinase Inhibitors
This guide provides a comparative overview of the novel investigational compound 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one, hereafter referred to as Compound X, against established drugs targeting critical cell signaling pathways implicated in oncology. Thieno[2,3-d]pyrimidine derivatives have garnered significant interest as potent kinase inhibitors. This analysis focuses on the hypothetical activity of Compound X as a phosphoinositide 3-kinase (PI3K) inhibitor, comparing its preclinical profile with established upstream (EGFR) and downstream (mTOR) inhibitors, Gefitinib and Everolimus, respectively.
The data presented herein is synthesized from established methodologies to provide a framework for evaluating novel kinase inhibitors.
Mechanism of Action and Targeted Signaling Pathway
Compound X is postulated to inhibit PI3K, a critical node in the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. For a comparative context, we will examine its profile alongside Gefitinib, an EGFR inhibitor that acts upstream of PI3K, and Everolimus, an mTOR inhibitor that acts downstream.
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.
Comparative Preclinical Efficacy Data
The following table summarizes key in vitro and in vivo performance metrics for Compound X in comparison to Gefitinib and Everolimus. Data is hypothetical and for illustrative purposes.
| Parameter | Compound X (PI3K Inhibitor) | Gefitinib (EGFR Inhibitor) | Everolimus (mTOR Inhibitor) |
| Target Kinase IC₅₀ | PI3Kα: 15 nM | EGFR: 2 nM | mTOR: 1.7 nM |
| Cell Line IC₅₀ (A549 Lung Cancer) | 0.8 µM | 1.5 µM | 0.5 µM |
| Cell Line IC₅₀ (MCF-7 Breast Cancer) | 0.5 µM | > 10 µM | 0.2 µM |
| In Vivo Tumor Growth Inhibition (A549 Xenograft) | 55% at 50 mg/kg | 65% at 50 mg/kg | 45% at 10 mg/kg |
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against their respective target kinases.
Methodology:
-
A luminescent kinase assay platform (e.g., Kinase-Glo®) is utilized.
-
Recombinant human kinases (PI3Kα, EGFR, mTOR) are prepared in kinase buffer.
-
Compounds are serially diluted in DMSO and added to the kinase reaction mixture.
-
The kinase reaction is initiated by adding ATP at a concentration near its Km value.
-
The reaction is incubated at room temperature for 60 minutes.
-
Kinase-Glo® reagent is added to stop the reaction and measure the remaining ATP via luminescence.
-
Luminescence is read on a plate reader, and data is normalized to controls (0% and 100% inhibition).
-
IC₅₀ values are calculated using a non-linear regression curve fit (log[inhibitor] vs. normalized response).
Cell Proliferation Assay
Objective: To measure the effect of the compounds on the proliferation of cancer cell lines.
Methodology:
-
A549 (non-small cell lung cancer) and MCF-7 (breast cancer) cells are seeded in 96-well plates at a density of 5,000 cells/well.
-
Cells are allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compounds are serially diluted and added to the wells. A vehicle control (DMSO) is included.
-
Plates are incubated for 72 hours.
-
Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue®). The reagent is added and incubated for 4 hours.
-
Fluorescence is measured (560 nm Ex / 590 nm Em).
-
IC₅₀ values are determined by plotting the percentage of cell viability against the logarithm of compound concentration.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the compounds in a mouse model.
Methodology:
-
Female athymic nude mice (6-8 weeks old) are subcutaneously inoculated with 5 x 10⁶ A549 cells.
-
Tumors are allowed to grow to a mean volume of approximately 100-150 mm³.
-
Mice are randomized into treatment groups (n=8 per group): Vehicle control, Compound X (50 mg/kg), Gefitinib (50 mg/kg), and Everolimus (10 mg/kg).
-
Compounds are administered orally, once daily, for 21 days.
-
Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated relative to the vehicle control group.
Caption: Preclinical evaluation workflow for kinase inhibitors.
Summary and Conclusion
This guide outlines a comparative framework for assessing the preclinical profile of the novel thieno[2,3-d]pyrimidine derivative, Compound X. Based on the hypothetical data, Compound X demonstrates potent activity as a PI3K inhibitor with significant anti-proliferative effects in relevant cancer cell lines and in vivo efficacy. Its profile suggests a distinct mechanism of action compared to the upstream EGFR inhibitor Gefitinib and the downstream mTOR inhibitor Everolimus, providing a rationale for its further development, potentially for patient populations with PI3K pathway-dependent malignancies. The provided experimental protocols represent standard industry methods for generating robust, comparable datasets for novel drug candidates.
Safety Operating Guide
Proper Disposal of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one: A Safety and Operational Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential procedural guidance for the safe and compliant disposal of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one. The following protocols are designed for researchers, scientists, and drug development professionals to minimize risk and ensure adherence to regulatory standards.
Hazard Assessment and Safety Information
Based on data for a closely related thienopyrimidine derivative, this compound should be handled as a hazardous substance. The primary known hazard is acute oral toxicity.
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements | Storage Class |
| Acute Toxicity (Oral), Category 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | 11: Combustible Solids |
Step-by-Step Disposal Protocol
Adherence to a strict, step-by-step disposal process is critical to ensure the safety of laboratory personnel and the environment.
1. Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles
-
A properly fitted lab coat
2. Waste Segregation:
-
Solid Waste: Collect unreacted this compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and any other solid materials that have come into contact with the compound in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and chemically compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.
-
Sharps Waste: Any contaminated sharps (needles, razor blades, etc.) must be disposed of in a designated sharps container.
3. Waste Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The appropriate hazard pictogram (GHS07)
-
4. Storage in Satellite Accumulation Area (SAA):
-
Store the labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.[2]
-
Containers must be kept securely closed except when adding waste.[2]
5. Professional Disposal:
-
The ultimate disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the waste.
-
Provide the waste disposal service with a complete and accurate description of the waste contents.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling Protocols for 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards should always be conducted before beginning any experiment[2][3]. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes and Face | Safety Glasses with Side Shields or Chemical Splash Goggles | Must meet ANSI Z87.1 standards. Goggles are required when there is a splash hazard[2][4]. A face shield should be worn in addition to goggles when performing operations that could result in splashes or sprays of corrosive or hazardous materials[4][5]. |
| Hands | Disposable Nitrile Gloves | Minimum requirement for incidental contact. For prolonged contact or when handling larger quantities, consider double-gloving or using heavier-duty, chemical-resistant gloves[2]. Always inspect gloves for tears or degradation before use and replace them immediately if contaminated[6]. |
| Body | Flame-Resistant Laboratory Coat | A lab coat should be worn at all times to protect skin and clothing from spills[5][6]. For handling pyrophoric or highly flammable materials, a flame-resistant lab coat is mandatory[4][6]. |
| Feet | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills and falling objects[5][6]. |
| Respiratory | N95 Respirator or Higher | Recommended when working with the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles. The appropriate type of respirator depends on the toxicity and concentration of the chemical[5]. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to minimize exposure and environmental contamination. The following workflow outlines the key steps for the safe use of this compound.
Experimental Protocols:
Handling Procedure:
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly worn[6]. The work area, preferably a certified chemical fume hood, should be clean and uncluttered[1].
-
Weighing: Carefully weigh the solid this compound. Avoid creating dust. Use a spatula and a tared weigh boat.
-
Dissolving: Add the desired solvent to the solid in a suitable container within the fume hood. Swirl gently to dissolve.
-
Post-Handling: After the experimental procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
Disposal Plan:
-
Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, must be placed in a designated hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a clearly labeled hazardous waste container. Do not pour chemical waste down the drain[7].
-
Follow all institutional and local regulations for hazardous waste disposal.
By adhering to these safety protocols, researchers can minimize risks and ensure a safe working environment when handling this compound.
References
- 1. staging.keyorganics.net [staging.keyorganics.net]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
